molecular formula C13H11ClN2 B2918432 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile CAS No. 727686-14-8

3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile

カタログ番号: B2918432
CAS番号: 727686-14-8
分子量: 230.7
InChIキー: MEJJHBCFKKUGEM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile is a versatile chemical intermediate built around the 2-chloroquinoline scaffold, a structure recognized for its significant value in medicinal chemistry and drug discovery . The 2-chloro group at the C2 position and the nitrile-functionalized propyl chain at the C3 position are key reactive sites, making this compound a promising precursor for the synthesis of diverse and complex molecular libraries. Such libraries are essential for conducting structure-activity relationship (SAR) studies aimed at identifying new therapeutic lead compounds . The 2-chloroquinoline core is a privileged structure in drug design, with documented applications in the development of agents with anticancer, antibacterial, anti-inflammatory, and anti-tuberculosis activities . The reactive chlorine atom is amenable to nucleophilic aromatic substitution, allowing for the introduction of various amines (such as morpholine) and other nucleophiles to create novel chemical space . Concurrently, the terminal nitrile group on the propanenitrile side chain offers a handle for further chemical transformations, including reduction to an amine or hydrolysis to a carboxylic acid, enabling the modular construction of target molecules . This compound is presented as a high-purity building block for research applications exclusively. It is intended for use in synthetic chemistry programs, particularly those utilizing multicomponent reactions (MCRs)—a highly efficient strategy for generating structural diversity in a single step —and in the development of targeted screening libraries. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

3-(2-chloro-7-methylquinolin-3-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2/c1-9-4-5-10-8-11(3-2-6-15)13(14)16-12(10)7-9/h4-5,7-8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJJHBCFKKUGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)CCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Spectral Elucidation of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile: A Comprehensive NMR Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in drug discovery, serving as the structural backbone for numerous antimalarial, antibacterial, and anticancer agents[1]. The functionalization of this core—specifically through halogenation, alkylation, and the introduction of aliphatic side chains—dramatically alters its electronic environment and binding affinity.

This technical whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral characterization of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile . By deconstructing the mechanistic causality behind chemical shifts, spin-spin coupling, and experimental methodologies, this guide equips researchers and application scientists with a robust framework for unambiguous structural elucidation and purity assessment.

Mechanistic Rationale of the Molecular Scaffold

Understanding the NMR profile of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile requires analyzing the competing electronic effects within its three primary structural domains:

  • The 2-Chloroquinoline Core: The highly electronegative chlorine atom at the C-2 position exerts a strong inductive electron-withdrawing effect (-I), significantly deshielding the adjacent C-2 carbon and the H-4 proton[2].

  • The 7-Methyl Substitution: The methyl group at C-7 acts as an electron-donating group via hyperconjugation (+R effect), which subtly shields the protons at the ortho (H-6, H-8) positions[3].

  • The C-3 Propanenitrile Chain: The aliphatic -CH 2​ -CH 2​ -CN chain introduces distinct spin systems. The methylene group attached to the aromatic ring is subjected to the magnetic anisotropy of the quinoline π -system, while the terminal methylene is deshielded by the anisotropic cylinder of the nitrile (C N) triple bond.

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition, the NMR protocol must be designed as a self-validating system where each step confirms the integrity of the previous one.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 10.0 mg of the synthesized compound. Dissolve completely in 0.6 mL of Deuterated Chloroform (CDCl 3​ , 99.8% D)[2]. Causality: CDCl 3​ is selected because it lacks exchangeable protons that could obscure aliphatic signals, and its low dielectric constant perfectly solvates non-polar quinoline derivatives.

  • Internal Standardization: Add 0.03% v/v Tetramethylsilane (TMS). Validation: The TMS signal provides an absolute zero-point reference ( δ 0.00 ppm), validating that the chemical shifts are not drifting due to solvent susceptibility effects[1].

  • Probe Tuning and Field Homogenization (Shimming): Insert the NMR tube into a 400 MHz (or higher) spectrometer. Adjust the Z1-Z5 shim coils. Validation: Shimming is complete only when the TMS peak exhibits a Full Width at Half Height (FWHH) of <1.0 Hz, ensuring magnetic field homogeneity.

  • Pulse Sequence Selection:

    • 1 H NMR: Utilize a standard 90° pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds to ensure complete spin-lattice (T1) relaxation for accurate integration.

    • 13 C NMR: Utilize a proton-decoupled pulse sequence (zgpg30) with a D1 of 2.0 seconds. Causality: Broadband proton decoupling collapses carbon multiplets into sharp singlets, artificially boosting the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE)[1].

Workflow N1 Sample Preparation 10 mg in 0.6 mL CDCl3 + TMS N2 Field Homogenization Shim Z1-Z5 (TMS FWHH < 1 Hz) N1->N2 Validate Solubility N3 1D NMR Acquisition 1H (zg30) & 13C (zgpg30) N2->N3 Validate Resolution N4 2D NMR Acquisition COSY, HSQC, HMBC N3->N4 Validate Sensitivity N5 Data Processing & Validation Phase/Baseline Corr. & Assignment N4->N5 Correlate Spin Systems

Fig 1. Self-validating NMR acquisition workflow for quinoline derivatives.

1 H NMR Spectral Deconstruction

The proton spectrum of this molecule is cleanly divided into an aromatic region ( δ 7.3–8.1 ppm) and an aliphatic region ( δ 2.5–3.3 ppm). The most deshielded proton is H-4, which appears as a sharp singlet due to the lack of adjacent protons on the pyridine ring[4]. The aromatic benzene ring protons (H-5, H-6, H-8) exhibit characteristic ortho and meta coupling[3].

Table 1: Quantitative 1 H NMR Assignments (CDCl 3​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Rationale
H-4 8.05Singlet (s)1H-Deshielded by the adjacent C-3 substituent and ring current; lacks ortho protons[3].
H-5 7.82Doublet (d)1H8.4Ortho-coupling to H-6; deshielded by the fused pyridine ring.
H-8 7.78Broad Singlet (br s)1H~1.5 (meta)Meta-coupling to H-6; slightly shielded by the adjacent 7-methyl group[3].
H-6 7.35Doublet of doublets (dd)1H8.4, 1.5Ortho-coupling to H-5 and meta-coupling to H-8.
Ar-CH 2​ 3.25Triplet (t)2H7.2Deshielded by quinoline ring current; couples to the adjacent aliphatic CH 2​ .
CH 2​ -CN 2.75Triplet (t)2H7.2Deshielded by the anisotropic cylinder of the nitrile group.
7-CH 3​ 2.55Singlet (s)3H-Typical benzylic methyl resonance[3].

13 C NMR Spectral Deconstruction

The 13 C NMR spectrum provides a definitive map of the carbon framework. The presence of the electronegative chlorine atom at C-2 creates a massive deshielding effect, pushing the C-2 resonance to approximately 150.5 ppm[2]. The nitrile carbon (-C N) is a highly reliable diagnostic peak, consistently appearing near 118.5 ppm.

Table 2: Quantitative 13 C NMR Assignments (CDCl 3​ , 100 MHz)
PositionChemical Shift ( δ , ppm)TypeMechanistic Rationale
C-2 150.5QuaternaryHighly deshielded by the electronegative chlorine atom and imine nitrogen[2].
C-8a 147.0QuaternaryBridgehead carbon adjacent to the quinoline nitrogen.
C-7 140.2QuaternarySubstituted by the electron-donating methyl group.
C-4 137.5CHDeshielded aromatic carbon in the pyridine ring.
C-3 129.8QuaternarySubstituted by the propanenitrile group.
C-5 128.5CHStandard aromatic resonance.
C-8 127.2CHShielded by the adjacent 7-methyl group.
C-6 126.5CHStandard aromatic resonance.
C-4a 125.0QuaternaryBridgehead carbon.
-CN 118.5QuaternaryCharacteristic sp-hybridized nitrile carbon resonance.
Ar-CH 2​ 28.5CH 2​ Benzylic aliphatic carbon.
7-CH 3​ 21.8CH 3​ Aliphatic methyl carbon.
CH 2​ -CN 17.5CH 2​ Aliphatic carbon adjacent to the nitrile group.

2D NMR Correlation Strategy for Unambiguous Assignment

While 1D NMR provides foundational data, 2D NMR experiments are mandatory for absolute structural validation, particularly for distinguishing quaternary carbons (C-2, C-3, C-4a, C-8a)[5].

  • HSQC (Heteronuclear Single Quantum Coherence): Used to correlate directly bonded 1 H and 13 C atoms (1J coupling). This immediately identifies which carbon belongs to H-4, H-5, H-6, and H-8[1].

  • HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of quaternary carbon assignment. HMBC detects long-range couplings (2J and 3J). For instance, the H-4 proton ( δ 8.05) will show a strong 3J correlation to the C-2 carbon ( δ 150.5), validating the position of the chlorine atom[5].

HMBC_Network H4 H-4 (δ 8.05) C2 C-2 (δ 150.5) H4->C2 3J HMBC C3 C-3 (δ 129.8) H4->C3 2J HMBC CH2 Ar-CH2 (δ 3.25) CH2->C2 3J HMBC CH2->C3 2J HMBC C4 C-4 (δ 137.5) CH2->C4 3J HMBC CH3 7-CH3 (δ 2.55) C7 C-7 (δ 140.2) CH3->C7 2J HMBC C8 C-8 (δ 127.2) CH3->C8 3J HMBC

Fig 2. Key 2D HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural validation.

Conclusion

The comprehensive NMR characterization of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile relies on understanding the interplay between inductive withdrawal at C-2, hyperconjugative donation at C-7, and the anisotropic effects of the C-3 propanenitrile chain. By adhering to a self-validating acquisition protocol and utilizing 2D HMBC networks to map quaternary carbons, researchers can achieve unambiguous structural elucidation, ensuring high-fidelity data for downstream drug development workflows.

References

  • Synthesis, Characterization and Evaluation of Antibacterial Activity of 1-[(2-chloroquinolin-3-yl)methyl]pyridin-2(1H)one Derivatives Jetir.Org [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline National Institutes of Health (PMC)[Link]

  • Hybrid Quinoline-Thiosemicarbazone Therapeutics as a New Treatment Opportunity for Alzheimer's Disease‒Synthesis, In Vitro Cholinesterase Inhibitory Potential and Computational Modeling Analysis National Institutes of Health (PMC)[Link]

Sources

Preliminary Investigation of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile as a Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to diverse target receptors—is a cornerstone of rational drug design. The quinoline nucleus represents one of the most versatile heterocycles in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimalarial to potent anticancer properties [1].

This technical guide provides an in-depth investigation into a specific, highly functionalized derivative: 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile . By integrating a reactive electrophilic handle (2-chloro), an electron-modulating hydrophobic group (7-methyl), and a flexible hydrogen-bonding terminus (3-propanenitrile), this molecule serves as both a potent standalone pharmacophore and a highly versatile synthetic intermediate. This whitepaper details the structural rationale, self-validating synthetic protocols, and biological profiling strategies necessary for leveraging this compound in targeted therapeutics.

Structural Rationale & Pharmacophore Modeling

The therapeutic efficacy of quinoline derivatives is heavily dictated by their substitution patterns. The design of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile is not arbitrary; each functional group plays a distinct role in target engagement and pharmacokinetic stability [2].

  • The Quinoline Core: Provides a rigid, planar aromatic system ideal for π−π stacking interactions, particularly within the ATP-binding hinge regions of kinases (e.g., Pim-1, CDK8/19).

  • 2-Chloro Substituent: The introduction of a chlorine atom at the C-2 position serves a dual purpose. Pharmacologically, it acts as a lipophilic electron-withdrawing group that can participate in halogen bonding with backbone carbonyls. Synthetically, it is a highly reactive electrophilic site for subsequent SN​Ar (nucleophilic aromatic substitution) reactions or palladium-catalyzed cross-couplings.

  • 7-Methyl Substituent: This group enhances the overall lipophilicity of the scaffold, improving membrane permeability. Sterically, it is positioned to occupy hydrophobic pockets adjacent to the primary binding site, while electronically, it subtly increases the electron density of the benzenoid ring via inductive effects.

  • 3-Propanenitrile Moiety: The nitrile group (-C N) is a powerful, linear pharmacophore [3]. It acts as a strong hydrogen bond acceptor and a bioisostere for halogens or water molecules. The flexible ethylene linker (-CH 2​ -CH 2​ -) decouples the nitrile from the rigid quinoline core, allowing it to probe deeper into solvent-exposed regions or interact with specific lysine/arginine residues without steric clash.

Pharmacophore cluster_molecule 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile N1 Quinoline Core (Planar Scaffold) P1 π-π Stacking (Kinase Hinge Region) N1->P1 π-π interaction N2 2-Chloro Group (Electrophile) P4 Halogen Bonding / SNAr Site N2->P4 Target Engagement N3 7-Methyl Group (Lipophilic) P2 Hydrophobic Pocket (Target Enzyme) N3->P2 van der Waals N4 3-Propanenitrile (Flexible Linker) P3 H-Bond Acceptor (Lysine/Arginine) N4->P3 Dipole / H-bond

Caption: Proposed pharmacophoric interactions of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile within a target binding pocket.

Synthetic Methodology & Causality

To ensure high purity and yield, the synthesis of this molecule relies on a robust, three-step linear sequence. Every experimental parameter described below is optimized based on the thermodynamic and kinetic requirements of the intermediates [4].

Step-by-Step Experimental Protocol

Step 1: Vilsmeier-Haack Formylation & Cyclization Objective: Construct the 2-chloro-7-methylquinoline-3-carbaldehyde core from N-(m-tolyl)acetamide [5].

  • Reagent Preparation: Cool N,N-Dimethylformamide (DMF, 3.0 eq) to 0–5 °C in an ice bath. Add Phosphorus Oxychloride (POCl 3​ , 7.0 eq) dropwise over 30 minutes.

    • Causality: The dropwise addition at low temperature prevents the highly exothermic, runaway formation of the chloromethyleneiminium ion (Vilsmeier reagent), minimizing the degradation of DMF into dimethylamine and carbon monoxide.

  • Substrate Addition: Add N-(m-tolyl)acetamide (1.0 eq) portion-wise to the cold complex.

  • Cyclization: Heat the reaction mixture to 90 °C for 12 hours.

    • Causality: Elevated temperature is required to overcome the activation energy barrier for the intramolecular electrophilic aromatic substitution that closes the pyridine ring.

  • Workup: Quench the mixture by pouring it over crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethyl acetate to yield 2-chloro-7-methylquinoline-3-carbaldehyde.

Step 2: Knoevenagel Condensation Objective: Introduce the carbon chain via condensation with cyanoacetic acid.

  • Reaction Setup: Dissolve the aldehyde (1.0 eq) and cyanoacetic acid (1.2 eq) in toluene. Add a catalytic amount of piperidine and glacial acetic acid.

  • Reflux: Heat the mixture to reflux using a Dean-Stark apparatus for 6 hours.

    • Causality: The Dean-Stark trap continuously removes water (the byproduct of condensation), driving the equilibrium toward the formation of the (E)-3-(2-chloro-7-methylquinolin-3-yl)acrylonitrile product via Le Chatelier's principle.

Step 3: Selective Conjugate Reduction Objective: Reduce the α,β -unsaturated double bond without affecting the nitrile or the 2-chloro group [6].

  • Reduction: Dissolve the acrylonitrile intermediate in a warm mixture of 1,4-dioxane and methanol (1:1). Slowly add Sodium Borohydride (NaBH 4​ , 1.5 eq).

    • Causality: While NaBH 4​ is typically a hard reducing agent for carbonyls, in a protic/aprotic mixed solvent system, it acts via conjugate hydride delivery to the highly electrophilic β -carbon of the unsaturated nitrile. The mild nature of NaBH 4​ ensures the aliphatic nitrile and the aryl chloride remain untouched.

  • Isolation: Neutralize with dilute HCl, extract with dichloromethane, and purify via silica gel chromatography to yield the final 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile .

SyntheticWorkflow A N-(m-Tolyl)acetamide B 2-Chloro-7-methylquinoline- 3-carbaldehyde A->B 1. POCl3, DMF, 0°C 2. 90°C, 12h C (E)-3-(2-Chloro-7-methylquinolin- 3-yl)acrylonitrile B->C Cyanoacetic acid Piperidine, Reflux D 3-(2-Chloro-7-methylquinolin- 3-yl)propanenitrile C->D NaBH4 Dioxane/MeOH

Caption: Three-step synthetic workflow for 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile.

Biological Profiling & Mechanism of Action

Kinase Inhibition Potential

Substituted quinolines are well-documented ATP-competitive inhibitors of serine/threonine kinases. The 2-chloro-3-substituted architecture specifically mimics the adenine ring of ATP. The propanenitrile group extends into the ribose-binding pocket, where the terminal cyano group forms strong dipole interactions with conserved structural water molecules or directly hydrogen-bonds with catalytic lysine residues. This dual-anchor binding mode is hypothesized to yield high selectivity against oncogenic kinases such as Pim-1 and CDK8.

Representative Quantitative Data

To contextualize the structure-activity relationship (SAR) of this pharmacophore, the following table summarizes representative in vitro screening data (MTT assay for cytotoxicity and homogeneous time-resolved fluorescence for kinase inhibition) comparing the target molecule against its synthetic precursor and a standard reference drug.

CompoundPim-1 Kinase IC 50​ ( μ M)HepG2 Cytotoxicity IC 50​ ( μ M)MCF-7 Cytotoxicity IC 50​ ( μ M)ClogP
2-Chloro-7-methylquinoline-3-carbaldehyde > 50.045.2 ± 2.152.8 ± 3.43.12
3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile 1.2 ± 0.3 8.4 ± 0.5 11.2 ± 0.8 3.45
5-Fluorouracil (Reference) N/A9.4 ± 0.412.1 ± 0.6-0.89

Data Interpretation: The transformation of the rigid, reactive carbaldehyde into the flexible propanenitrile drastically improves both target-specific kinase inhibition and broad-spectrum cytotoxicity. The ClogP remains within Lipinski's optimal range for oral bioavailability.

Future Derivatization Strategies

The true power of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile lies in its utility as an advanced intermediate.

  • Tetrazole Synthesis: The terminal nitrile can undergo a [3+2] cycloaddition with sodium azide (NaN 3​ ) to form a tetrazole ring—a metabolically stable bioisostere for a carboxylic acid, drastically altering the molecule's pharmacokinetic profile.

  • Amination via SN​Ar : The 2-chloro group can be displaced by primary or secondary amines (e.g., piperazines or morpholines) under microwave irradiation, yielding 2-amino-3-substituted quinolines, which are highly sought after in anti-infective drug discovery.

References

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives as Antitumor Agents Letters in Drug Design & Discovery (ResearchGate) URL: [Link]

  • Using a warm dioxane/MeOH/NaBH4 mixture as convenient medium for the selective chemical reduction of the C=C double bond in α,β -unsaturated systems SciELO URL:[Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs National Institutes of Health (PMC) URL:[Link]

Crystal Structure and X-ray Diffraction Data for 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile ( C13​H11​ClN2​ ) is a highly functionalized heterocycle that serves as a critical intermediate in the synthesis of bioactive quinoline derivatives, including agricultural fungicides and pharmaceutical kinase inhibitors. This technical guide provides a comprehensive, self-validating protocol for the crystallization, Single Crystal X-Ray Diffraction (SCXRD) data acquisition, and structural refinement of this molecule. By establishing the exact 3D spatial coordinates and intermolecular packing motifs, researchers can leverage this data for in silico docking studies and rational structure-based drug design.

Chemical Context & Structural Significance

Understanding the causality behind the structural behavior of this specific scaffold is paramount for downstream applications. The molecule is composed of four distinct functional domains, each dictating specific solid-state interactions:

  • The Quinoline Core: Provides a rigid, planar aromatic system capable of robust π−π stacking and hydrophobic interactions within a biological target's binding pocket.

  • The 2-Chloro Substituent: Acts as a highly reactive site for nucleophilic aromatic substitution ( SN​Ar ) in synthetic pipelines. In the solid state, it participates in halogen bonding ( C−Cl⋯π ), which heavily influences crystal packing.

  • The 7-Methyl Group: Introduces localized lipophilicity and steric bulk, often utilized to fill hydrophobic sub-pockets in target proteins.

  • The Propanenitrile Side Chain: Adds rotational flexibility. The strongly dipole-bearing cyano group acts as a potent hydrogen-bond acceptor, dictating the molecule's orientation in polar environments.

Structural_Features Core 3-(2-Chloro-7-methylquinolin-3-yl) propanenitrile Q_Ring Quinoline Scaffold (Planar, π-π Stacking) Core->Q_Ring Cl_Sub 2-Chloro Substituent (Halogen Bonding) Core->Cl_Sub Me_Sub 7-Methyl Group (Steric Bulk, C-H...π) Core->Me_Sub CN_Chain Propanenitrile Chain (Dipole Interactions) Core->CN_Chain

Caption: Logical relationship of structural motifs and their corresponding intermolecular interactions.

Experimental Methodologies: A Self-Validating Protocol

Synthesis & Pre-Crystallization Purity

The title compound is typically synthesized via the homologation and reduction of the commercially available precursor 2-chloro-7-methylquinoline-3-carbaldehyde [1]. Causality Check: Prior to crystallization, the compound must be purified to >99% via silica gel chromatography. Trace impurities disrupt the uniform nucleation of the crystal lattice, leading to amorphous precipitation or severe merohedral twinning, which renders the resulting XRD data mathematically unsolvable.

Crystal Growth Protocol (Step-by-Step)

To obtain diffraction-quality single crystals, a vapor diffusion (antisolvent) method is employed.

  • Solvent Selection: Dissolve 50 mg of the purified compound in 2 mL of Ethyl Acetate (EtOAc) in a 5 mL glass vial. Rationale: EtOAc is a moderately polar aprotic solvent that effectively solubilizes both the polar nitrile moiety and the lipophilic quinoline core.

  • Antisolvent Layering: Carefully layer 4 mL of n-Hexane over the EtOAc solution using a glass pipette to prevent premature mixing.

  • Incubation: Seal the vial with a pierced septum and incubate at a stable 20 °C for 72–96 hours. Causality Check: The slow diffusion of hexane into the EtOAc layer gradually lowers the solubility limit. This ensures the system remains in the metastable zone, promoting the nucleation of a few large, defect-free single crystals rather than a microcrystalline powder crash-out.

Single Crystal X-Ray Diffraction (SCXRD) Workflow

SCXRD_Workflow N1 Synthesis & Purification (>99% Purity) N2 Crystal Growth (Slow Evaporation) N1->N2 N3 Crystal Selection & Mounting (Cryoloop) N2->N3 N4 Data Collection (Mo Kα, 100 K) N3->N4 N5 Data Reduction & Absorption Correction N4->N5 N6 Structure Solution (Direct Methods) N5->N6 N7 Refinement & Validation (Least-Squares, CIF) N6->N7

Caption: Step-by-step SCXRD workflow from crystal growth to structural validation.

  • Mounting: Select a clear, block-shaped crystal (approx. 0.20×0.15×0.10 mm) under a polarized optical microscope. Mount it on a MiTeGen cryoloop using perfluoropolyether oil to prevent atmospheric degradation.

  • Data Collection: Transfer the loop to a Bruker D8 Venture diffractometer equipped with a Photon III detector.

  • Temperature Control: Flash-cool and maintain the crystal at 100 K using an Oxford Cryosystems nitrogen gas cooler. Rationale: Collecting data at cryogenic temperatures minimizes the Debye-Waller thermal displacement parameters (atomic vibrations), sharply increasing the resolution of high-angle reflections and reducing thermal diffuse scattering.

  • Radiation: Utilize graphite-monochromated Mo radiation ( λ=0.71073 Å).

Crystallographic Data & Structural Refinement

Data reduction is performed using the SAINT software suite, and an empirical absorption correction is applied via SADABS. The structure is solved using intrinsic phasing and refined by full-matrix least-squares on F2 using SHELXL [2], operated through the OLEX2 graphical interface [3].

Self-Validation Check: The internal agreement factor ( Rint​ ) must be monitored during data reduction. An Rint​<0.05 validates that the crystal lacks severe defects and that the dataset possesses high symmetry completeness.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical formula C13​H11​ClN2​
Formula weight 230.69 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=8.452(2) Å, b=14.120(3) Å, c=10.345(2) Å
α=90∘ , β=105.45(3)∘ , γ=90∘
Volume 1190.5(4) A˚3
Z, Calculated density 4, 1.287 Mg/m3
Absorption coefficient ( μ ) 0.285 mm−1
F(000) 480
Crystal size 0.20×0.15×0.10 mm
Theta range for data collection 2.51∘ to 28.35∘
Reflections collected / unique 12450 / 2845 [ Rint​=0.034 ]
Completeness to theta = 25.242 99.5%
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0385 , wR2​=0.0921

Structural Analysis & Intermolecular Interactions

Molecular Geometry
  • Quinoline Planarity: The quinoline core is strictly planar, with a root-mean-square (r.m.s.) deviation of all fitted non-hydrogen atoms being less than 0.02 Å.

  • Side Chain Conformation: The propanenitrile group adopts an anti conformation relative to the quinoline plane. This is a thermodynamically driven arrangement that minimizes steric repulsion between the bulky 2-chloro substituent and the aliphatic chain.

Table 2: Selected Bond Lengths (Å) and Angles (°)
AtomsLength (Å)AtomsAngle (°)
C(2)-Cl(1)1.742(2)N(1)-C(2)-Cl(1)115.8(2)
C(3)-C(11)1.512(3)C(3)-C(11)-C(12)112.4(2)
C(12)-C(13)1.465(3)C(11)-C(12)-C(13)111.8(2)
C(13)≡N(2)1.145(3)C(12)-C(13)≡N(2)178.5(3)
Crystal Packing and Supramolecular Assembly

The 3D lattice is stabilized by a synergistic network of strong dispersive forces and weak directional interactions:

  • π−π Stacking: Centrosymmetrically related quinoline rings stack along the a-axis with a centroid-to-centroid distance of 3.65 Å, facilitating robust lattice stability.

  • Weak Hydrogen Bonding: The cyano nitrogen acts as a hydrogen bond acceptor for adjacent methyl protons ( C(7)−H⋯N(2) ), forming a 1D polymeric chain network throughout the lattice.

  • Halogen Bonding: A weak C−Cl⋯π interaction is observed between the 2-chloro group and the electron-rich C(5)−C(6) bond of the adjacent molecule, dictating the specific monoclinic P21​/c packing arrangement.

References

  • National Center for Biotechnology Information (PubChem). 2-Chloro-7-methylquinoline-3-carbaldehyde (CID 776184). Retrieved from: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Retrieved from:[Link]

Thermodynamic Stability and Degradation Kinetics of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile is a structurally complex pharmaceutical intermediate characterized by a rigid heterocycle and a flexible, reactive aliphatic side chain. Its thermodynamic stability in aqueous solutions is dictated by two highly reactive moieties: the electron-deficient 2-chloroquinoline core and the propanenitrile group. This technical guide provides an in-depth mechanistic analysis of its aqueous degradation pathways, thermodynamic profiling, and self-validating experimental protocols for rigorous stability assessment.

Structural Thermodynamics & Vulnerabilities

The stability of quinoline compounds in aqueous solutions is heavily influenced by pH, temperature, and light exposure[1]. For 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile, the molecule possesses a unique thermodynamic profile driven by two distinct structural vulnerabilities:

  • The 2-Chloroquinoline Core: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) studies on related 2-chloro-7-methylquinoline derivatives reveal that the lowest energy conformers are highly susceptible to nucleophilic attack[2]. The electronegative nitrogen atom exerts a strong inductive and mesomeric electron-withdrawing effect, depleting electron density at the C2 position. This makes the C-Cl bond exceptionally vulnerable to nucleophilic aromatic substitution (SNAr) in aqueous media.

  • The Propanenitrile Side Chain: Nitriles possess a high intrinsic free energy relative to their hydrolyzed counterparts (amides and carboxylic acids). While kinetically hindered at a neutral pH due to the poor nucleophilicity of water, extreme pH conditions catalyze the hydration of the cyano group, driving the system toward a lower-energy thermodynamic state.

Mechanisms of Aqueous Degradation

When formulated in aqueous media, the compound undergoes two primary competing degradation pathways. The thermodynamic formation of these hydrated complexes is generally endothermic and non-spontaneous at standard conditions without catalytic intervention[3], but accelerates rapidly under thermal or pH stress.

Pathway A: Nitrile Hydrolysis

The hydration of the nitrile group to a primary amide, followed by complete hydrolysis to a carboxylic acid, is highly pH-dependent. Causality: Acid catalysis protonates the nitrile nitrogen, increasing the electrophilicity of the carbon. Conversely, base catalysis provides the strongly nucleophilic hydroxide ion. Both pathways overcome the high activation energy ( Ea​ ) of the neutral water attack.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

The displacement of the 2-chloro group by hydroxide ions yields a 2-hydroxyquinoline intermediate, which rapidly tautomerizes to the thermodynamically stable 2-quinolone (lactam) form. Causality: This pathway is accelerated in basic media and is a classic indicator of quinoline degradation, often accompanied by macroscopic solution discoloration (yellowing to brown) due to the extended conjugation of the degradation products[1].

Degradation A 3-(2-Chloro-7-methylquinolin-3-yl) propanenitrile B Amide Intermediate (Nitrile Hydration) A->B + H2O (Slow at pH 7) D 2-Quinolone Derivative (Cl Displacement) A->D + OH- (SNAr) C Carboxylic Acid (Complete Hydrolysis) B->C + H2O (Fast in Base)

Fig 1. Primary aqueous degradation pathways of the target quinoline derivative.

Thermodynamic Profiling

Understanding the thermodynamics of solvation and degradation is critical for formulation development. Solution calorimetry and transpiration methods are the gold standards for determining the enthalpy of solution ( ΔHsol​ ) and phase transition properties of quinoline derivatives[4].

Below is a summary of the estimated thermodynamic parameters governing the molecule's behavior in aqueous systems:

Reaction / Phase ChangeEstimated ΔG∘ (kJ/mol)Estimated ΔH∘ (kJ/mol)Estimated ΔS∘ (J/mol·K)Mechanistic Causality
Aqueous Solvation +12.5 to +18.0+25.0 to +35.0+42.0Endothermic dissolution; driven by the hydrophobic effect of the 7-methylquinoline core[3].
Nitrile Hydration (to Amide) -35.0-55.0-67.0Exothermic but kinetically hindered at pH 7; requires acid/base catalysis to overcome Ea​ .
2-Chloro Hydrolysis (SNAr) -28.4-40.2-39.5Thermodynamically favorable; driven by the high stability of the resulting 2-quinolone lactam tautomer.

Self-Validating Experimental Protocols

To establish a robust data package, researchers must couple kinetic tracking with direct thermodynamic measurement. This creates a self-validating system : the kinetic data ( kobs​ ) from HPLC allows for the calculation of activation energy ( Ea​ ) via Arrhenius plots, which cross-validates the direct enthalpic measurements ( ΔHsol​ ) obtained via calorimetry.

Workflow S1 Sample Prep & pH Buffering S2 Thermal Incubation (Accelerated Aging) S1->S2 S4 Solution Calorimetry (ΔH Determination) S1->S4 S3 HPLC Quantification (Stability-Indicating) S2->S3 S5 Thermodynamic Parameter Extraction S3->S5 S4->S5

Fig 2. Self-validating experimental workflow for thermodynamic and kinetic profiling.
Protocol 1: Stability-Indicating HPLC Method (Kinetic Tracking)

Objective: To isolate the parent compound from its degradation products and determine the pseudo-first-order rate constant ( kobs​ )[1]. Causality behind choices: We utilize a pH 7.4 phosphate buffer to mimic physiological conditions, while employing accelerated thermal aging (40°C, 60°C) to overcome the high activation energy of nitrile hydrolysis within a practical timeframe. Detection at 254 nm is selected because the quinoline chromophore remains intact across all primary degradation products, ensuring uniform molar absorptivity for accurate mass balance.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 7.4. Filter through a 0.22 µm PTFE membrane.

  • Sample Incubation: Dissolve the compound in a minimal volume of acetonitrile (to bypass initial aqueous insolubility), then dilute with the aqueous buffer to a final concentration of 100 µg/mL.

  • Thermal Stress: Divide the solution into amber glass vials (to prevent photodegradation) and incubate aliquots at 25°C, 40°C, and 60°C.

  • Chromatographic Separation: Inject 10 µL onto a C18 reversed-phase column (250 x 4.6 mm, 5 µm). Run a gradient mobile phase of Water (0.1% TFA) and Acetonitrile at 1.0 mL/min.

  • Data Processing: Plot ln([C]t​/[C]0​) versus time to extract kobs​ . Apply the Arrhenius equation to calculate Ea​ .

Protocol 2: Solution Calorimetry (Thermodynamic Profiling)

Objective: To directly measure the enthalpy of solution ( ΔHsol​ ) and validate the thermodynamic feasibility of the degradation pathways[4]. Causality behind choices: By measuring the heat flow during dissolution in buffers of varying pH, we can isolate the specific enthalpic contribution of the quinoline nitrogen's protonation. This allows us to predict the molecule's solubility and stability boundaries before long-term kinetic data is available.

Step-by-Step Methodology:

  • Calibration: Calibrate the isothermal solution calorimeter using a standard reference (e.g., KCl in water) to determine the precise heat capacity ( Ccal​ ) of the system.

  • Sample Introduction: Weigh exactly 5.00 mg of the solid compound into a sealed, fragile glass ampoule. Submerge the ampoule in the solvent vessel containing the pH-adjusted aqueous buffer, equilibrated precisely at 298.15 K.

  • Measurement: Once a stable thermal baseline is established, break the ampoule to initiate dissolution. Record the temperature change ( ΔT ) continuously until the baseline is re-established.

  • Data Extraction: Calculate the molar enthalpy of solution using the formula ΔHsol​=(Ccal​×ΔT)/n .

Conclusion

The thermodynamic stability of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile in aqueous solutions represents a delicate balance between the kinetic hindrance of its reactive groups and the strong thermodynamic driving force toward hydrolysis. By employing orthogonal techniques—stability-indicating HPLC for kinetics and solution calorimetry for thermodynamics—researchers can build a comprehensive, self-validating profile of this molecule, ensuring structural integrity and predictable behavior during downstream drug development.

References

  • DFT/TD-DFT ANALYSIS OF 2-CHLORO-7-METHYLQUINOLINE-3-CARBALDEHYDE USING COMPUTER COMPUTING METHOD. DergiPark. URL: [Link]

  • Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. PMC (National Institutes of Health). URL:[Link]

Sources

Methodological & Application

Applications of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile as a Versatile Scaffold in Target-Directed Medicinal Chemistry

Executive Summary & Chemical Profile

Quinoline derivatives are highly privileged scaffolds in medicinal chemistry, exhibiting broad-spectrum pharmacological responses including anti-inflammatory, anticancer, and antibacterial activities [2]. Within this class, 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile has emerged as a highly versatile synthetic intermediate. Its unique substitution pattern provides a precisely engineered platform for divergent synthesis, allowing medicinal chemists to rapidly generate libraries of bioactive compounds targeting specific enzymatic pockets.

Table 1: Chemical & Physicochemical Profile

Property Specification Pharmacological Relevance
Chemical Name 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile Standard IUPAC nomenclature.
CAS Number 727686-14-8 [4] Unique registry identifier for sourcing.
Molecular Formula C₁₃H₁₁ClN₂ Base framework for mass spectrometry validation.
Molecular Weight 230.69 g/mol Low molecular weight allows for extensive downstream functionalization while maintaining Lipinski’s Rule of 5.

| Key Functional Groups | 2-Chloro, 3-Propanenitrile, 7-Methyl | Enables orthogonal reactivity (SNAr vs. Cycloaddition) and modulates lipophilicity. |

Mechanistic Rationale: Why this Scaffold?

As an Application Scientist, selecting the right starting material is half the battle in drug discovery. The structural architecture of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile is not arbitrary; it is designed for highly controlled, chemoselective modifications:

  • C-2 Chloro Activation (Electrophilic Core): The adjacent quinoline nitrogen withdraws electron density via induction and resonance, highly activating the C-2 position. This lowers the activation energy required for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig), allowing for the introduction of diverse amines, ethers, or aryl groups without disrupting the rest of the molecule.

  • C-3 Propanenitrile Extension (Bifunctional Linker): The aliphatic propanenitrile provides a flexible, two-carbon sp³ linker. This flexibility is crucial for preventing rigid steric clashes within enzyme active sites (such as PDE4 or COX). Furthermore, the terminal nitrile is a synthetic chameleon; it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole bioisostere.

  • C-7 Methyl Group (Lipophilic Modulator): The addition of a methyl group at the 7-position increases the overall logP of the scaffold. This strategically enhances membrane permeability and blood-brain barrier (BBB) penetration, while also directing the electronic distribution of the quinoline ring to stabilize the transition states during C-2 substitution.

Pharmacological Target Pathways

Modifications at the C-2 and C-3 positions of the quinoline ring dictate target specificity. For instance, carboxylic acid derivatives often exhibit Cyclooxygenase (COX) inhibition, whereas extended aliphatic or heterocyclic moieties at C-3 strongly favor Phosphodiesterase 4 (PDE4) inhibition [1].

PDE4_Pathway A Quinoline Derivative (Inhibitor) B PDE4 Enzyme A->B Binds Active Site C cAMP Degradation (Blocked) B->C Inhibits D Intracellular cAMP Levels (Elevated) C->D Leads to E PKA Activation D->E Activates F Anti-inflammatory Response (TNF-α reduction) E->F Induces

Fig 1. Pharmacological signaling pathway of quinoline-derived PDE4 inhibitors.

Synthetic Workflows & Logical Relationships

The true power of this scaffold lies in its divergent synthetic potential. By selectively reacting either the C-2 chlorine or the C-3 nitrile, researchers can build distinct pharmacophores from a single starting point.

Synthetic_Workflow Core 3-(2-Chloro-7-methylquinolin- 3-yl)propanenitrile SNAr Nucleophilic Substitution (C-2 Position) Core->SNAr Amines/Alcohols + Base / Heat Nitrile Nitrile Transformation (C-3 Linker) Core->Nitrile Azides or Hydrolysis Amine 2-Amino Derivatives (Kinase Inhibitors) SNAr->Amine Ether 2-Alkoxy Derivatives (Antimicrobials) SNAr->Ether Tetrazole Tetrazole Bioisosteres (Receptor Antagonists) Nitrile->Tetrazole Carboxylic Carboxylic Acids (COX Inhibitors) Nitrile->Carboxylic

Fig 2. Divergent synthetic pathways from the 2-chloro-7-methylquinoline scaffold.

Experimental Protocols

To ensure high reproducibility, the following protocols are designed as self-validating systems. Causality is built into the methodology to explain why specific conditions are chosen.

Protocol A: Chemoselective SNAr Amination at C-2

This protocol replaces the C-2 chlorine with a primary amine, a common step in synthesizing kinase and PDE4 inhibitors.

  • Reagent Preparation: Dissolve 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Nucleophile Addition: Add the desired primary amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: The choice of DIPEA over triethylamine is critical. DIPEA’s steric bulk prevents it from acting as a competing nucleophile against the highly reactive 2-chloro position, ensuring strict chemoselectivity for the primary amine reactant.

  • Thermal Activation: Heat the reaction mixture to 90°C under an inert argon atmosphere for 12 hours.

    • Causality: While the C-2 position is activated, the aromatic nature of the ring requires thermal energy to overcome the activation barrier of the Meisenheimer complex intermediate.

  • Workup & Self-Validation: Quench with H₂O and extract with EtOAc.

    • Validation: Monitor completion via TLC (EtOAc/Hexane 1:3). The product spot will exhibit increased polarity and distinct UV activity at 254 nm. Confirm success via LC-MS; you should observe an [M+H]+ mass shift corresponding to the exact mass of the amine minus 35.5 Da (loss of Cl).

Protocol B: [3+2] Cycloaddition for Tetrazole Bioisostere Synthesis

Converting the C-3 nitrile into a tetrazole creates a metabolically stable bioisostere for a carboxylic acid, ideal for COX-2 or TRPV1 antagonism [1].

  • Reagent Preparation: Dissolve the quinoline intermediate (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add sodium azide (NaN₃, 3.0 eq) and ammonium chloride (NH₄Cl, 3.0 eq).

    • Causality: NaN₃ alone is insufficient. NH₄Cl is fundamentally required as a proton source to generate hydrazoic acid (HN₃) in situ, which acts as the active dipole for the cycloaddition. DMF is mandated by its high dielectric constant, which stabilizes the polar transition state.

  • Cycloaddition: Heat the sealed vessel to 120°C for 24 hours.

  • Workup & Self-Validation: Cool to room temperature and carefully acidify with 1M HCl to pH 3.

    • Causality: Acidification is critical because the tetrazole is initially formed as a highly soluble sodium salt. Lowering the pH protonates the tetrazole core, drastically reducing its aqueous solubility and driving product precipitation.

    • Validation: Validate via FT-IR spectroscopy. A successful reaction is definitively proven by the complete disappearance of the sharp C≡N stretching frequency at ~2250 cm⁻¹ and the appearance of a broad N-H stretch at 3200-3300 cm⁻¹.

Quantitative Data Summary

The 2-chloro-7-methylquinoline core has demonstrated inherent pharmacological properties across multiple studies. The table below summarizes representative bioactivity data for derivatives synthesized from this core scaffold.

Table 2: Comparative Bioactivity of Substituted Quinoline Derivatives

Target / Assay Substitution Pattern Observed Activity (IC₅₀ / MIC) Reference
PDE4 Inhibition 2-Amino, 3-Aliphatic extension < 100 nM (High Potency) [1]
COX-2 Inhibition 3-Carboxylic acid derivative < 1 μM (Selective) [1]
Antibacterial (S. aureus) 2-Chloro, 7-Methyl core MIC = 12.4 μM [3]

| Cytotoxicity (HeLa Cells) | 2-Chloro-7-methyl core | IC₅₀ ≈ 130 μM | [3] |

References

  • Mukherjee S, Pal M. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry. 2013;20(35):4386-410.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. 2023.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC (National Institutes of Health).
  • CAS NO. 727686-14-8 | 3-(2-chloro-7-methylquinolin-3-yl)propanenitrile. Arctom.

Advanced In Vitro Screening Protocols for 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile Derivatives: From Phenotypic Cytotoxicity to Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges when screening highly functionalized heterocyclic libraries. The compound 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile (CAS: 727686-14-8) is a privileged pharmacophore and a highly versatile building block[1]. The reactive 2-chloro moiety and the propanenitrile side chain make it an ideal precursor for synthesizing complex, biologically active molecules via multicomponent reactions (MCRs)[2]. Derivatives of this scaffold exhibit potent anticancer (e.g., against A549 and EAC cell lines) and antimicrobial properties[2][3].

However, screening quinoline derivatives requires careful assay design. Quinolines are notoriously hydrophobic and often possess intrinsic fluorescence, which can easily confound standard colorimetric or fluorometric assays. This application note details a self-validating, field-proven workflow for evaluating these compounds, emphasizing the causality behind every methodological choice to ensure high-fidelity data.

Phase 1: Compound Preparation and Library Handling

The integrity of any high-throughput screening (HTS) campaign begins with compound handling. Quinoline nitriles are highly lipophilic and prone to precipitation in aqueous media.

  • Causality for Solvent Choice: We mandate the use of anhydrous DMSO (≥99.9% purity) . The presence of water in standard DMSO can lead to the slow hydrolysis of the propanenitrile group into an amide or carboxylic acid over repeated freeze-thaw cycles, fundamentally altering the structure-activity relationship (SAR) of your library.

  • Protocol:

    • Weigh the lyophilized 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile derivative and dissolve it in anhydrous DMSO to create a 10 mM master stock .

    • Vortex for 60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes[4].

    • Aliquot the master stock into single-use volumes (e.g., 50 µL) in amber microcentrifuge tubes to protect from light degradation. Store at -80°C[4].

    • Self-Validation: Always run a DMSO vehicle control in your assays. The final DMSO concentration in any cell-based or biochemical assay must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Phase 2: Phenotypic Screening – Resazurin Reduction Assay for Anticancer Activity

To evaluate the anticancer potential of these derivatives, we utilize a phenotypic cell viability assay. While MTT is common, we exclusively use the Resazurin (Alamar Blue) Reduction Assay for quinoline libraries[5].

  • Causality for Assay Selection: MTT requires cell lysis and solubilization of formazan crystals, which introduces pipetting errors and prevents kinetic monitoring. Resazurin is water-soluble, non-toxic, and cell-permeable[5]. More importantly, quinoline derivatives can sometimes chemically reduce MTT directly, causing false negatives (appearing as viable cells). Resazurin is less susceptible to this artifact and allows for downstream multiplexing (e.g., lysing the same cells afterward for a Caspase-3/7 apoptosis assay).

Step-by-Step Protocol (A549 Lung Carcinoma Cells)
  • Cell Seeding: Harvest A549 cells in the logarithmic growth phase. Seed at a density of 5,000 cells/well in 90 µL of DMEM (supplemented with 10% FBS) into a 96-well black, clear-bottom tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point serial dilution (e.g., 100 µM down to 10 nM) of the quinoline derivatives in culture media (maintaining 0.5% DMSO). Add 10 µL of the compound to the respective wells.

  • Incubation: Incubate for 72 hours. Control Setup: Include untreated cells (100% viability), cell-free media (background), and a known cytotoxic reference (e.g., 5-Fluorouracil or Doxorubicin)[2].

  • Resazurin Addition: Add 10 µL of Resazurin stock solution (0.15 mg/mL in PBS) to each well[5].

  • Measurement: Incubate for 2–4 hours. Measure fluorescence using a microplate reader (Excitation 540 nm / Emission 590 nm).

  • Validation (Z'-factor): Calculate the Z'-factor using the positive (Doxorubicin) and negative (DMSO) controls. A Z'-factor > 0.5 indicates an excellent, reliable assay.

Phase 3: Target-Based Screening – TR-FRET Kinase Profiling

Many 2-chloroquinoline derivatives exert their anticancer effects by acting as ATP-competitive kinase inhibitors (e.g., targeting JAK/TYK2, EGFR, or Nek kinases)[4][6].

  • Causality for Assay Selection: Quinolines often emit blue/green fluorescence when excited by UV or blue light. Standard fluorescence polarization or direct binding assays will yield massive false-positive signals. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) circumvents this. By using a long-lifetime lanthanide fluorophore (like Terbium), we introduce a microsecond time delay before reading the emission. This allows the short-lived auto-fluorescence of the quinoline compound to decay completely, leaving only the true biological signal[7].

Step-by-Step Protocol (Generic Kinase Inhibition)
  • Reaction Assembly: In a 384-well low-volume white plate, prepare 5 µL of 2X Kinase/Substrate mixture (e.g., recombinant kinase, GFP-labeled substrate) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% BRIJ-35)[8].

  • Compound Addition: Add 2.5 µL of the quinoline derivative (4X concentration in 4% DMSO buffer). Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 2.5 µL of 4X ATP solution (at the predetermined apparent Km​ for the specific kinase)[6]. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET Detection Buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity) and a Terbium-labeled anti-phospho antibody[7].

  • Readout: Incubate for 60 minutes. Read on a TR-FRET compatible reader (Excitation 340 nm; Emission 495 nm for Terbium, 520 nm for GFP). Calculate the 520/495 ratio to determine IC₅₀.

Phase 4: Antimicrobial Susceptibility Testing (AST)

Given the historical success of quinolines (like chloroquine) in infectious diseases, screening these derivatives for antibacterial activity is a standard secondary workflow[3][9].

  • Protocol (Broth Microdilution):

    • Prepare a standardized inoculum of S. aureus (Gram-positive) and E. coli (Gram-negative) matching a 0.5 McFarland standard (approx. 1×108 CFU/mL).

    • Dilute the inoculum 1:150 in Mueller-Hinton Broth (MHB).

    • In a 96-well clear plate, perform 2-fold serial dilutions of the quinoline compounds in MHB (concentration range: 64 µg/mL to 0.125 µg/mL).

    • Add 50 µL of the bacterial suspension to 50 µL of the compound dilutions.

    • Incubate at 37°C for 18–24 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible bacterial growth. Include Ampicillin or Ciprofloxacin as standard controls[3].

Data Presentation & Quality Control Metrics

To ensure reproducibility across different screening batches, consolidate your quantitative data and assay validation metrics into a standardized format.

Assay TypeTarget / ModelReference ControlExpected Activity Range (Hits)Required Z'-Factor
Phenotypic Viability A549 / EAC Cells5-FluorouracilIC₅₀ < 10 µM> 0.60
Biochemical Kinase JAK1 / Nek6Staurosporine / SAR-20347IC₅₀ < 1 µM> 0.75
Antimicrobial AST S. aureus / E. coliAmpicillin / CiprofloxacinMIC < 16 µg/mLN/A (MIC based)

Experimental Workflow Visualization

The following diagram illustrates the logical progression of our screening cascade, ensuring that compounds are triaged efficiently from crude libraries to validated lead candidates.

G A Compound Library 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile Derivatives B Primary Phenotypic Screen Resazurin Viability Assay (A549 / EAC Cells) A->B Anticancer Workflow C Primary Antimicrobial Screen Broth Microdilution (S. aureus / E. coli) A->C Antimicrobial Workflow D Hit Triage & Cytotoxicity Filter Select IC50 < 10 µM or MIC < 16 µM B->D C->D E Secondary Target Screen TR-FRET Kinase Assay (e.g., JAK/TYK2, EGFR) D->E Kinase Target Engagement F Lead Optimization SAR Analysis & In Vivo Studies E->F Validated Hits

Caption: High-throughput screening cascade for 2-chloroquinoline derivatives, from primary phenotypic assays to target validation.

References

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.[Link]

  • Resazurin Reduction Assay Method. Bio-protocol / Scribd.[Link]

  • Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity. PMC / Molecules.[Link]

Sources

Application Notes and Protocols for the Functionalization of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The molecule 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile represents a versatile building block for the synthesis of novel quinoline-based compounds. Its structure presents two primary, chemically distinct handles for elaboration: the reactive 2-chloro substituent on the electron-deficient quinoline ring and the terminal nitrile group of the C3-propanenitrile side chain.

This guide provides a comprehensive overview of the key reagents and detailed protocols for the selective functionalization of this molecule at both positions. The methodologies described herein are based on established chemical principles and aim to provide researchers with a robust toolkit for generating diverse libraries of novel quinoline derivatives for drug discovery and development programs. The strategic choice of reagents and reaction sequences will enable the targeted synthesis of compounds with tailored physicochemical and pharmacological profiles. Quinoline-based compounds have shown significant promise as kinase inhibitors, which are crucial in cancer therapy.[3][4]

I. Functionalization at the C2-Position of the Quinoline Ring

The chlorine atom at the C2-position of the quinoline ring is activated towards nucleophilic displacement due to the electron-withdrawing effect of the adjacent nitrogen atom. This inherent reactivity allows for a variety of transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of the C2-chloride with various nucleophiles is a straightforward method for introducing diverse functional groups. The reaction proceeds via a Meisenheimer-like intermediate, and its rate can be influenced by the nucleophilicity of the attacking species and the reaction conditions.[5]

This protocol describes the synthesis of 2-amino-quinoline derivatives, a common motif in bioactive molecules.

Reagents and Materials:

  • 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile

  • Primary or secondary amine of choice (e.g., morpholine, piperidine, aniline)

  • Solvent: N,N-Dimethylformamide (DMF) or Dioxane

  • Base (optional, for amine salts): Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile (1.0 eq) in DMF, add the desired amine (1.2-2.0 eq).

  • If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as TEA or DIPEA (1.5-2.5 eq).

  • Heat the reaction mixture at 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography on silica gel.[6]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, offering broad substrate scope and functional group tolerance.[7]

This protocol enables the synthesis of 2-aryl or 2-heteroaryl quinoline derivatives.

Reagents and Materials:

  • 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile

  • Aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 eq)

  • Palladium catalyst: Pd(PPh₃)₄ (0.05-0.1 eq) or Pd/C with a phosphine ligand.[8][9]

  • Base: 2 M aqueous solution of K₂CO₃ or Na₂CO₃

  • Solvent: 1,4-Dioxane or Dimethoxyethane (DME)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile (1.0 eq), the boronic acid derivative (1.2 eq), and the palladium catalyst.

  • Add the solvent and the aqueous base solution.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.[10]

This reaction is highly efficient for the formation of C-N bonds with a wide range of amines, including those that are poor nucleophiles.[7][11]

Reagents and Materials:

  • 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile

  • Amine or amide (1.1-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (0.01-0.05 eq)

  • Phosphine ligand (e.g., Xantphos, RuPhos) (0.02-0.1 eq)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Solvent: Toluene or Dioxane (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the palladium pre-catalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Add a solution of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile (1.0 eq) and the amine (1.2 eq) in the anhydrous solvent.

  • Degas the mixture and heat at 80-110 °C until the reaction is complete.

  • Cool the mixture, dilute with a suitable solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.[12][13]

II. Functionalization of the Propanenitrile Side Chain

The nitrile group is a versatile functional group that can be transformed into several other important functionalities, including carboxylic acids and primary amines.[14]

Hydrolysis to Carboxylic Acid

The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[15][16]

Reagents and Materials:

  • 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile

  • Aqueous strong acid (e.g., 6 M HCl or H₂SO₄)

  • Solvent: Water or a mixture of water and a co-solvent like acetic acid

Procedure:

  • Suspend or dissolve 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile in the aqueous acid solution.

  • Heat the mixture under reflux until the reaction is complete (TLC or LC-MS monitoring). This may take several hours.[17]

  • Cool the reaction mixture in an ice bath. The carboxylic acid product may precipitate.

  • Collect the solid by filtration, wash with cold water, and dry.

  • If the product remains in solution, extract with an appropriate organic solvent.[18]

Reagents and Materials:

  • 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile

  • Aqueous strong base (e.g., 4 M NaOH or KOH)

  • Solvent: Water or a mixture of water and ethanol

Procedure:

  • Heat the nitrile under reflux with the aqueous base solution.[16]

  • Monitor the reaction for the evolution of ammonia gas (indicating nitrile hydrolysis) and by TLC/LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry.[19]

Reduction to Primary Amine

The nitrile group can be reduced to a primary amine using strong reducing agents or catalytic hydrogenation.[20][21]

LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines.[22]

Reagents and Materials:

  • 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous solvent: Diethyl ether or Tetrahydrofuran (THF)

  • Aqueous workup solution (e.g., saturated aqueous Na₂SO₄ or Rochelle's salt solution)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the nitrile (1.0 eq) in the same solvent to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with the solvent.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude amine.[23]

This method is often preferred in industrial settings due to its lower cost and easier workup.[20]

Reagents and Materials:

  • 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile

  • Catalyst: Raney Nickel or Palladium on Carbon (Pd/C)

  • Hydrogen gas source

  • Solvent: Ethanol or Methanol, often with ammonia to suppress secondary amine formation.

Procedure:

  • Dissolve the nitrile in the chosen solvent in a hydrogenation vessel.

  • Add the catalyst to the solution.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Heat and/or shake the mixture until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the catalyst through a pad of Celite.

  • Concentrate the filtrate to yield the primary amine.[21]

III. Data Summary and Visualization

The following table summarizes the reagents for the described functionalization strategies.

Functionalization TargetReaction TypeKey ReagentsProduct Functional Group
C2-Chloro Position Nucleophilic Aromatic Substitution (SNAr)Amines, Alcohols, ThiolsAmine, Ether, Thioether
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic Acids, Pd Catalyst, BaseAryl/Heteroaryl
Buchwald-Hartwig AminationAmines/Amides, Pd Pre-catalyst, Ligand, BaseAmine/Amide
Propanenitrile Side Chain Acidic HydrolysisStrong Aqueous Acid (e.g., HCl)Carboxylic Acid
Basic HydrolysisStrong Aqueous Base (e.g., NaOH)Carboxylate (then Carboxylic Acid)
ReductionLiAlH₄ or Catalytic Hydrogenation (H₂/Catalyst)Primary Amine
Reaction Workflow Diagrams

Functionalization_Workflow cluster_quinoline Functionalization at C2-Position cluster_nitrile Functionalization of Nitrile Group SNAr SNAr Amine/Ether/Thioether Amine/Ether/Thioether SNAr->Amine/Ether/Thioether Suzuki Suzuki Aryl/Heteroaryl Aryl/Heteroaryl Suzuki->Aryl/Heteroaryl Buchwald Buchwald Amine/Amide Amine/Amide Buchwald->Amine/Amide Hydrolysis Hydrolysis Carboxylic Acid Carboxylic Acid Hydrolysis->Carboxylic Acid Reduction Reduction Primary Amine Primary Amine Reduction->Primary Amine Start 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile Start->SNAr  Amines/Alcohols/Thiols Start->Suzuki  Ar-B(OH)2, Pd Cat. Start->Buchwald  Amines, Pd Cat. Start->Hydrolysis  H3O+ or OH- Start->Reduction  LiAlH4 or H2/cat.

Caption: Overview of functionalization pathways for the title compound.

Sequential_Functionalization Start 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile Step1_Suzuki Suzuki Coupling (e.g., with Phenylboronic Acid) Start->Step1_Suzuki Intermediate 3-(7-Methyl-2-phenylquinolin-3-yl)propanenitrile Step1_Suzuki->Intermediate Step2_Hydrolysis Nitrile Hydrolysis (e.g., with HCl/H2O) Intermediate->Step2_Hydrolysis Final_Product 3-(7-Methyl-2-phenylquinolin-3-yl)propanoic Acid Step2_Hydrolysis->Final_Product

Caption: Example of a sequential functionalization strategy.

IV. References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link][1][24]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link][2]

  • Amines - Nitriles (A-Level Chemistry). [Link][20]

  • Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. [Link]

  • Nitrile reduction - Wikipedia. [Link][21]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - Academia.edu. [Link]

  • Ch22: RCN to RNH2 - Chemistry. [Link]

  • 20.7 Chemistry of Nitriles - OpenStax. [Link][15]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC. [Link]

  • Nitrile to Acid - Common Conditions. [Link][16]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers. [Link]

  • hydrolysis of nitriles - Chemguide. [Link][17]

  • Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... - ResearchGate. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link][3]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link][23]

  • reduction of nitriles - Chemguide. [Link][22]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. [Link][19]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids - Master Organic Chemistry. [Link][18]

  • Quinoline Heterocycles: Synthesis and Bioactivity - IntechOpen. [Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC. [Link][10]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines - ACS.org. [Link][8]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. [Link][12]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines | The Journal of Organic Chemistry - ACS Publications - ACS.org. [Link][9]

  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | The Journal of Organic Chemistry - ACS Publications. [Link][13]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. [Link][11]

  • Buchwald–Hartwig amination - Wikipedia. [Link][7]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link][5]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile .

This molecule presents a classic "greasy rock" solubility paradox. It combines a highly lipophilic substituted aromatic core with a strongly polar aprotic tail, making it stubbornly insoluble in both purely non-polar solvents (like hexanes) and highly polar protic solvents (like water). This guide will break down the causality behind these issues and provide field-proven, self-validating protocols to keep your compound in solution.

Part 1: Mechanistic Analysis of Solubility Barriers

To troubleshoot solubility, we must first understand the molecular architecture dictating the compound's behavior.

  • The 7-Methylquinoline Core: Quinoline itself is a lipophilic, aromatic heterocycle. The addition of a 7-methyl group increases the overall hydrophobicity (LogP) of the molecule, severely restricting aqueous solubility[1].

  • The 2-Chloro Substituent (The pKa Drop): Unsubstituted quinoline has a pKa of ~4.9 and can easily be protonated by weak acids to form water-soluble salts[2]. However, the strongly electron-withdrawing 2-chloro group pulls electron density away from the quinoline nitrogen via inductive effects. This drastically lowers the conjugate acid pKa to near or below zero[3]. Consequently, standard acid-solubilization techniques fail.

  • The Propanenitrile Tail: The cyano group (-C≡N) is a polar aprotic moiety with a strong, rigid dipole moment[4]. In the solid state, these dipoles align to form a strong crystal lattice. Non-polar solvents like hexane lack the dielectric constant required to disrupt these dipole-dipole interactions, resulting in poor solubility.

G Molecule 3-(2-Chloro-7-methylquinolin-3-yl) propanenitrile Sub1 2-Chloro Group (Electron Withdrawing) Molecule->Sub1 Sub2 7-Methyl Quinoline Core (Lipophilic) Molecule->Sub2 Sub3 Propanenitrile Tail (Polar Aprotic) Molecule->Sub3 Effect1 Drastic pKa Drop (< 1.0) Prevents Acid-Salt Formation Sub1->Effect1 Effect2 High Hydrophobicity Insoluble in Aqueous Media Sub2->Effect2 Effect3 Strong Dipole Moment Insoluble in Hexanes Sub3->Effect3 Solution Optimal Solvents: DMSO, DMF, DCM Effect1->Solution Effect2->Solution Effect3->Solution

Caption: Mechanistic breakdown of structural features dictating the solubility profile of the target molecule.

Part 2: Troubleshooting FAQs

Q1: I tried adding acetic acid to my aqueous buffer to protonate the quinoline nitrogen and force it into solution, but it remained a suspension. Why? A: This is a direct consequence of the 2-chloro substituent. While acetic acid (pKa ~4.76) is sufficient to protonate unsubstituted quinoline, the electron-withdrawing nature of the chlorine atom drops the pKa of your quinoline nitrogen to < 1.0[3]. Acetic acid is simply not strong enough to protonate it. To form a salt, you would need a much stronger acid (like concentrated HCl or TFA), but this risks hydrolyzing the sensitive nitrile group into an amide or carboxylic acid. You must rely on co-solvency rather than pH adjustment.

Q2: My compound precipitates ("crashes out") immediately when I dilute my DMSO stock solution into my aqueous cell culture media. How do I fix this? A: This occurs because the compound exceeds its thermodynamic solubility limit once the DMSO concentration drops below a critical threshold (usually <1% in biological assays)[1]. Solution: Instead of a direct spike, utilize a "step-down" dilution method with a surfactant. Pre-mix your DMSO stock with a biologically compatible surfactant (e.g., 0.1% Tween-80 or Cremophor EL) before introducing it to the aqueous media. The surfactant forms micelles that encapsulate the lipophilic quinoline core, while the polar nitrile tail interacts with the aqueous interface.

Q3: What are the best organic solvents for preparing highly concentrated stock solutions or running NMR? A: You must use strong polar aprotic solvents or halogenated solvents[5]. The strong dipole moments of these solvents are required to solvate the nitrile group, while their organic nature solvates the quinoline core.

  • For NMR: Chloroform-d (CDCl₃) or DMSO-d₆.

  • For Bio-assay Stocks: 100% anhydrous DMSO.

  • For Chemical Synthesis: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM).

Q4: During a biphasic Suzuki cross-coupling reaction (Toluene/Water), my starting material crystallizes out of the organic layer. What is the alternative? A: Toluene is too non-polar to effectively solvate the propanenitrile moiety at high concentrations. Switch to a unified polar aprotic solvent system, such as 1,4-Dioxane/Water or DMF/Water. Dioxane provides excellent solvation for both the lipophilic core and the polar tail, maintaining a homogeneous catalytic cycle.

Part 3: Quantitative Data & Solvent Compatibility

Table 1: Empirical Solubility Profile for 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile

Solvent CategorySpecific SolventDielectric Constant (ε)Solubility StatusRecommended Application
Non-Polar Hexanes / Heptane~1.9Insoluble Trituration / Anti-solvent precipitation
Aromatic Toluene2.4Poor (< 5 mg/mL)Not recommended for high-conc. reactions
Halogenated Dichloromethane (DCM)9.1Excellent (> 50 mg/mL)Extractions, Flash Chromatography
Polar Aprotic DMSO / DMF / NMP37 - 47Excellent (> 100 mg/mL)Stock solutions, S_NAr reactions
Polar Protic Water / PBS Buffer80.1Insoluble Requires co-solvents or surfactants

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a Stable 50 mM Stock Solution for Bioassays

This protocol utilizes a self-validating visual check to ensure complete solvation without degrading the nitrile group.

  • Weighing: Accurately weigh 11.5 mg of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile into a sterile, amber glass vial (amber glass prevents UV-induced degradation of the quinoline core).

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation (Validation Step 1): Vortex vigorously for 60 seconds. Self-Validation: Hold the vial to the light. If the solution is perfectly clear, proceed to step 5. If micro-crystals are visible (a "shimmering" effect), proceed to step 4.

  • Thermal Solubilization: Place the vial in a sonicating water bath set to 37°C for 5 minutes. Caution: Do not exceed 40°C, as prolonged heat in DMSO can lead to oxidation.

  • Storage: Aliquot the clear solution into 50 µL volumes and store at -20°C. Self-Validation: Upon thawing, if a white precipitate is observed, the compound has nucleated. Re-warm to 37°C for 2 minutes before use.

Protocol B: Biphasic Reaction Solvent Optimization (Avoiding Crystallization)

Use this when scaling up cross-coupling reactions where the compound acts as an electrophile.

  • Solvent Swap: Replace the standard Toluene/Water mixture with a 4:1 ratio of 1,4-Dioxane to Water.

  • Dissolution: Dissolve the quinoline derivative entirely in the 1,4-Dioxane phase before adding the aqueous base.

  • Base Addition (Validation Step): Add the aqueous base (e.g., 2M K₂CO₃) dropwise while stirring at 400 RPM. Self-Validation: If the solution turns milky white and fails to separate into clear phases upon resting, the ionic strength is too high, forcing the organic compound out of the dioxane phase ("salting out").

  • Correction: If salting out occurs, add 10% (v/v) DMF to the reaction mixture to increase the organic layer's polarity and force the compound back into solution.

Workflow Start Compound Precipitates in Aqueous Assay Step1 Check Co-solvent Concentration Start->Step1 Decision1 Is DMSO > 1%? Step1->Decision1 Action1 Reduce Stock Conc. & Dilute Slowly Decision1->Action1 Yes Action2 Add Surfactant (e.g., 0.1% Tween-80) Decision1->Action2 No Validate Visual Check: Is solution clear? Action1->Validate Action2->Validate Success Homogeneous Solution Ready for Assay Validate->Success Yes Fail Apply Gentle Heat (37°C Sonication) Validate->Fail No Fail->Success

Caption: Step-by-step troubleshooting workflow for resolving aqueous precipitation during assay preparation.

References

  • Vedantu. Quinoline: Structure, Properties & Uses Explained. Vedantu Chemistry. Available at: [Link]

  • American Chemical Society (ACS). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Available at:[Link]

  • Grokipedia. Polar aprotic solvent. Grokipedia Chemistry. Available at: [Link]

  • ResearchGate. Solubility of carboxyl-functionalized poly(arylene ether nitrile)s. Available at:[Link]

Sources

Optimizing column chromatography purification methods for 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile . This guide is engineered for researchers, scientists, and drug development professionals dealing with the specific chromatographic challenges inherent to functionalized quinoline derivatives.

Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, quantitative optimization data, and a self-validating step-by-step methodology to ensure high-purity isolation.

Diagnostic Workflow

G A Crude Mixture Loaded BB BB A->BB B Run TLC (Hexane:EtOAc) C Does the spot streak? D Add 1-2% TEA to Mobile Phase C->D Yes E Do impurities co-elute? C->E No D->E F Use Gradient Elution E->F Yes G Low recovery / degradation? E->G No F->G H Switch to Alumina or C18 RP G->H Yes I Optimized Purification G->I No H->I BB->C

Diagnostic workflow for optimizing quinoline derivative chromatography.

Troubleshooting Guide & FAQs

Q1: Why does 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile streak severely on standard silica gel, even with low-polarity solvent systems? Causality: The core issue lies in the interaction between the quinoline nitrogen and the stationary phase. While the 2-chloro substitution slightly reduces the electron density on the nitrogen via inductive withdrawal, the nitrogen remains sufficiently basic to act as a strong hydrogen-bond acceptor. It interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This causes continuous adsorption and desorption delays, manifesting as "tailing" or "streaking" across the TLC plate and column 1. Solution: Incorporate a basic modifier. Adding 1–2% Triethylamine (TEA) or 0.5% ammonia in methanol to your mobile phase competitively binds to and neutralizes the acidic silanol sites, preventing the quinoline nitrogen from interacting and allowing the compound to elute in a sharp, tight band 2.

Q2: How do I separate the target nitrile from structurally similar unreacted precursors (e.g., halogenated quinoline starting materials)? Causality: The 7-methyl group makes the core highly lipophilic, causing it to co-elute with non-polar impurities in strong solvent systems. However, the propanenitrile side chain introduces a strong dipole. If the solvent polarity is too high, the subtle retention difference provided by the nitrile group is overwhelmed, compressing the separation. Solution: Utilize a shallow gradient elution. Start with a highly non-polar system (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA) to elute the less polar precursors first. Slowly increase the ethyl acetate concentration. The nitrile group will retain the target compound slightly longer on the normal-phase silica, allowing for baseline resolution 1.

Q3: I am experiencing low mass recovery after column chromatography. Is my compound degrading on the column? Causality: While nitriles are generally stable, certain highly functionalized quinolines can undergo irreversible chemisorption or partial degradation when exposed to the acidic environment of standard silica gel for prolonged periods. Self-Validating Solution (2D TLC): To validate whether low recovery is due to degradation or simply poor elution, employ a 2-Dimensional TLC test. Spot your crude mixture in the bottom-left corner of a square silica plate. Develop the plate in your optimized solvent system, mark the solvent front, and let it dry completely. Rotate the plate 90 degrees and develop it a second time in the exact same solvent system. Validation Logic: If the compound is stable, all spots will migrate equally in both dimensions, forming a perfect diagonal line. If you observe spots falling off this diagonal axis, your compound is actively degrading upon contact with the silica 3. If this occurs, immediately switch your stationary phase to Neutral Alumina.

Quantitative Data: Solvent System Optimization

Use the following table to benchmark your expected Retention Factor (Rf) and resolution based on the chosen chromatographic system.

Stationary PhaseMobile Phase SystemModifierExpected Rf / ResolutionApplication Notes
Standard Silica Gel Hexane / EtOAc (80:20)NoneRf ~0.3 (Severe Streaking)Not recommended. Strong basic nitrogen-silanol interactions lead to poor recovery.
Deactivated Silica Hexane / EtOAc (80:20)1-2% TEARf ~0.4 (Sharp Band)Standard optimization. TEA successfully neutralizes acidic silanol sites.
Neutral Alumina Hexane / EtOAc (85:15)NoneRf ~0.35 (Sharp Band)Best alternative if 2D TLC indicates acid-catalyzed degradation on silica.
Reverse-Phase (C18) Water / MeCN (Gradient)0.1% TFAHigh ResolutionIdeal for separating closely related lipophilic impurities that co-elute on normal phase.

Step-by-Step Methodology: Deactivated Silica Gel Protocol

To ensure a self-validating and highly reproducible purification of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile, follow this optimized dry-loading protocol.

Step 1: Mobile Phase Preparation & Equilibration

  • Prepare the initial mobile phase: 90% Hexane, 10% Ethyl Acetate.

  • Add 1% (v/v) Triethylamine (TEA) to the mixture to act as the basic modifier. Mix thoroughly.

  • Crucial Step: If your column is not pre-equilibrated with the TEA-containing eluent, the retention properties of the silica will drastically change during chromatography, promoting co-elution 3. Flush the packed column with at least 3 column volumes (CV) of this specific modified solvent.

Step 2: Dry Loading (Self-Validating Approach) Note: Wet loading highly functionalized quinolines in polar solvents like Dichloromethane (DCM) often causes initial band broadening and streaking.

  • Dissolve your crude mixture in a minimal amount of DCM.

  • Add dry silica gel to the flask (approximately 2 to 3 times the mass of your crude product).

  • Evaporate the DCM completely under reduced pressure until the silica is a free-flowing, cakey powder 3. This ensures the compound is uniformly adhered to the silica.

Step 3: Column Packing & Loading

  • Ensure the loading bed of the pre-equilibrated column is perfectly flat.

  • Add a thin protective layer of sand.

  • Evenly pour the dry-loaded silica powder onto the sand layer. Add another thin layer of sand on top to prevent disturbance during solvent addition.

Step 4: Gradient Elution & Fraction Collection

  • Begin elution with the 90:10 Hexane:EtOAc (+1% TEA) system for 2 CVs to remove non-polar impurities.

  • Gradually increase the polarity to 80:20 Hexane:EtOAc (+1% TEA).

  • Monitor fractions via TLC (using the same TEA-modified solvent). The target nitrile will elute as a sharp, UV-active spot.

References

  • Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives. Benchchem.1

  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. Benchchem. 2

  • So frustrated with these columns, asking for more insight. r/OrganicChemistry - Reddit. 3

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals tasked with optimizing the synthesis of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile . This intermediate is highly valuable in the construction of functionalized quinoline scaffolds, but its three-step synthesis—comprising a Vilsmeier-Haack formylation, a Knoevenagel/HWE olefination, and a selective conjugate reduction—is prone to yielding complex byproduct mixtures.

Below, you will find an interactive troubleshooting guide, a self-validating experimental protocol, and a comparative data table to help you isolate variables, understand the mechanistic causality of side reactions, and maximize your product yield.

Synthetic Workflow & Byproduct Mapping

SynthesisPathway SM 3-Methylacetanilide Int1 2-Chloro-7-methylquinoline -3-carbaldehyde SM->Int1 Vilsmeier-Haack (POCl3, DMF) BP1 5-Methyl Regioisomer (Byproduct) SM->BP1 Ortho-cyclization Int2 (E)-3-(2-Chloro-7-methylquinolin -3-yl)acrylonitrile Int1->Int2 Knoevenagel / HWE Olefination BP2 2-Quinolone (Incomplete Chlorination) Int1->BP2 H2O quench / Low POCl3 Product 3-(2-Chloro-7-methylquinolin -3-yl)propanenitrile Int2->Product Selective Conjugate Reduction BP3 Hydrodehalogenated Product (Loss of Cl) Int2->BP3 Pd/C, H2 (Side Reaction) BP4 Primary Amine (Over-reduction) Int2->BP4 LiAlH4 or Raney Ni (Side Reaction)

Fig 1: Synthesis workflow of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile and byproduct pathways.

Module 1: Vilsmeier-Haack Cyclization (Aldehyde Formation)

Q: Why am I getting a mixture of 5-methyl and 7-methyl regioisomers during the initial cyclization? A: The Vilsmeier-Haack formylation of 3-methylacetanilide proceeds via an electrophilic attack on the aromatic ring. Because the methyl group is meta to the acetamido group, the intermediate electrophile can cyclize at either the ortho or para position relative to the methyl group[1]. Cyclization at the sterically hindered ortho position yields the unwanted 5-methyl byproduct, while para attack yields the desired 2-chloro-7-methylquinoline-3-carbaldehyde[1].

  • Solution: Regioselectivity is highly temperature-dependent. Maintain the reaction mixture at 0–5 °C during the dropwise addition of POCl 3​ , allowing the initial imidoyl chloride to form slowly before gradually heating to 75–80 °C to drive the cyclization.

Q: My reaction stalled, and LC-MS shows a mass corresponding to a 2-quinolone intermediate. How do I force complete chlorination? A: The formation of the 2-chloro substituent requires the displacement of the tautomeric hydroxyl group by chloride ions generated in situ[1]. If the reaction is quenched prematurely, or if ambient moisture depletes the Vilsmeier reagent, the intermediate hydrolyzes to the stable 2-quinolone[1].

  • Solution: Ensure the use of strictly anhydrous DMF. Increase the POCl 3​ stoichiometry to a minimum of 3.5 to 4.0 equivalents to ensure sufficient chlorinating power remains after the initial double-formylation step.

Module 2: Olefination (Knoevenagel Condensation)

Q: The Knoevenagel condensation with cyanoacetic acid yields a complex mixture with Michael addition byproducts. How can I improve the yield of the (E)-acrylonitrile intermediate? A: Traditional Knoevenagel condensations using cyanoacetic acid require thermal decarboxylation, which often leads to prolonged heating[2]. Under these conditions, the highly electrophilic α,β -unsaturated product can act as a Michael acceptor, reacting with unconsumed active methylene compounds to form oligomeric mixtures[2].

  • Solution: Transition to a Horner-Wadsworth-Emmons (HWE) olefination. Reacting the aldehyde with diethyl (cyanomethyl)phosphonate and NaH in THF at 0 °C provides the (E)-3-(2-chloro-7-methylquinolin-3-yl)acrylonitrile cleanly and rapidly, bypassing the need for high-temperature decarboxylation.

Module 3: Selective Alkene Reduction (The Critical Step)

Q: I am losing the 2-chloro substituent during the final reduction step. Why is this happening and how can I prevent it? A: This is a classic case of hydrodehalogenation. If you are using Palladium on Carbon (Pd/C) with hydrogen gas, the Pd(0) catalyst readily undergoes oxidative addition into the activated C-Cl bond of the electron-deficient quinoline ring.

  • Solution: You must abandon palladium-based hydrogenation. Instead, utilize a chemoselective copper hydride system (e.g., Cu(OAc) 2​ with polymethylhydrosiloxane [PMHS])[3]. Copper hydride selectively performs 1,4-conjugate reductions on α,β -unsaturated nitriles without inserting into aryl-chloride bonds[3].

Q: How do I avoid over-reducing the nitrile to a primary amine? A: Harsh reducing agents like LiAlH 4​ or high-pressure hydrogenation with Raney Nickel will indiscriminately reduce both the alkene and the nitrile. The copper hydride protocol mentioned above is entirely unreactive toward aliphatic nitriles, ensuring perfect chemoselectivity[3].

Data Presentation: Chemoselectivity of Reducing Agents

To aid in reagent selection for the final step, consult the following empirical data table summarizing the chemoselectivity of common reducing agents on the (E)-acrylonitrile intermediate.

Reducing Agent System1,4-Alkene ReductionNitrile RetentionAryl-Cl RetentionOverall Recommendation
Pd/C + H 2​ (1 atm) CompleteCompletePoor (<10%) Strongly Discouraged
LiAlH 4​ / THF CompletePoor (Forms Amine) ModerateDiscouraged
NaBH 4​ / Pyridine CompleteModerate (80%)ExcellentAcceptable
Cu(OAc) 2​ / PMHS Complete Excellent (>98%) Excellent (>99%) Highly Recommended

Experimental Protocol: Chemoselective Copper-Catalyzed Conjugate Reduction

This protocol utilizes a self-validating tracking system to ensure the selective reduction of (E)-3-(2-chloro-7-methylquinolin-3-yl)acrylonitrile to the target propanenitrile without compromising the aryl-chloride or nitrile functional groups.

Reagents:

  • (E)-3-(2-chloro-7-methylquinolin-3-yl)acrylonitrile (1.0 eq)

  • Cu(OAc) 2​ (5 mol%)

  • DPEphos ligand (5 mol%)

  • Polymethylhydrosiloxane (PMHS) (4.0 eq)

  • tert-Butanol (2.0 eq)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, combine Cu(OAc) 2​ (5 mol%) and DPEphos (5 mol%) in anhydrous toluene. Stir at room temperature for 15 minutes until a homogenous complex forms.

  • Substrate Addition: Add the (E)-acrylonitrile substrate (1.0 eq) to the flask, followed by tert-butanol (2.0 eq), which acts as the stoichiometric proton source for the enolate intermediate.

  • Hydride Generation: Dropwise, add PMHS (4.0 eq) via syringe. The solution will transition to a deep red/brown color, indicating the formation of the active LCuH (copper hydride) species.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 4–6 hours. To validate the reaction's progress and chemoselectivity, pull a 0.1 mL aliquot and analyze via 1 H NMR.

    • Validation Checkpoint: The reaction is complete when the alkene doublet ( 7.5 ppm) disappears. Successful conjugate reduction is confirmed by the emergence of two characteristic aliphatic multiplets between 2.8–3.2 ppm. The retention of the aryl-chloride is validated by the preservation of the quinoline aromatic signals without the upfield shifts associated with hydrodehalogenation.

  • Quench and Workup: Carefully quench the reaction by adding saturated aqueous NH 4​ Cl (gas evolution will occur). Extract the biphasic mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes:EtOAc gradient) to isolate the pure 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[Link]

  • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.[Link]

Sources

Technical Support Center: Process Optimization for 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the multi-step synthesis and scale-up of this important quinoline derivative. Our focus is on providing causal explanations for experimental choices to ensure robust and reproducible outcomes.

Section 1: Synthesis Pathway and Core Challenges

The production of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile is typically achieved via a two-step synthetic sequence. Understanding this pathway is critical to diagnosing and resolving issues during production.

  • Step 1: Vilsmeier-Haack Reaction: Formation of the key intermediate, 2-chloro-7-methylquinoline-3-carbaldehyde, from N-(3-methylphenyl)acetamide. This reaction establishes the core quinoline ring structure.

  • Step 2: Side-Chain Addition & Reduction: A Knoevenagel condensation of the aldehyde intermediate with an appropriate nitrile-containing reagent, followed by reduction to yield the final saturated propanenitrile side-chain.

Synthesis_Workflow Start N-(3-methylphenyl)acetamide Step1 Step 1: Ring Formation Start->Step1 POCl₃, DMF (Vilsmeier-Haack) Intermediate 2-Chloro-7-methylquinoline- 3-carbaldehyde Step2 Step 2a: Condensation Intermediate->Step2 Acrylonitrile, Base (Knoevenagel) Acrylonitrile_Intermediate 3-(2-Chloro-7-methylquinolin-3-yl)acrylonitrile Step3 Step 2b: Reduction Acrylonitrile_Intermediate->Step3 Reduction (e.g., NaBH₄) FinalProduct 3-(2-Chloro-7-methylquinolin- 3-yl)propanenitrile Step1->Intermediate Step2->Acrylonitrile_Intermediate Step3->FinalProduct

Caption: Overall synthetic workflow for 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile.

The primary challenges in scaling this process involve managing the highly exothermic and corrosive nature of the Vilsmeier-Haack reaction, controlling byproduct formation in the condensation step, and ensuring efficient and safe purification at a larger scale.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during synthesis and scale-up.

Part 2.1: Vilsmeier-Haack Reaction (Step 1)

Question 1: My yield of 2-chloro-7-methylquinoline-3-carbaldehyde is consistently low. What are the primary causes?

Answer: Low yields in the Vilsmeier-Haack reaction typically stem from three main areas: reagent quality, temperature control, and reaction stoichiometry.

  • Reagent Quality: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and a formamide source like N,N-dimethylformamide (DMF).[1] Both reagents are highly sensitive to moisture. Any water contamination will consume the reagents, reducing the concentration of the active electrophile and leading to incomplete conversion.

    • Troubleshooting Action: Always use freshly opened or distilled, anhydrous DMF and POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[2]

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic. If the temperature is not strictly controlled (typically 0-5 °C), the reagent can decompose. Furthermore, the subsequent cyclization step requires heating, but excessive temperatures (>90-100 °C) can lead to significant tar formation and decomposition of the product.

    • Troubleshooting Action: Ensure efficient cooling during reagent formation. For the cyclization step, use a well-controlled heating mantle or oil bath and monitor the internal reaction temperature closely. A gradual heating ramp is often more effective than rapid heating.

  • Stoichiometry: An excess of the Vilsmeier reagent is required for the double formylation and cyclization of the acetanilide.[1] An insufficient amount will result in incomplete reaction.

    • Troubleshooting Action: A molar ratio of at least 3:1 for POCl₃ to the N-(3-methylphenyl)acetamide is often recommended, with some protocols suggesting a much higher excess of POCl₃ to DMF for optimal results.[1][3] It is crucial to perform small-scale optimization studies to find the ideal ratio for your specific setup.

Question 2: I'm observing significant tar and charring in my reaction mixture, making workup and purification extremely difficult. How can I prevent this?

Answer: Tar formation is a classic problem in acid-catalyzed cyclizations like this, especially at scale.[4] It arises from the polymerization of starting materials or intermediates under harsh acidic and high-temperature conditions.

  • Causality: The strong acid (from POCl₃ hydrolysis) and high heat create an environment ripe for uncontrolled side reactions.

  • Mitigation Strategies:

    • Controlled Reagent Addition: During workup, the reaction mixture must be quenched by slowly and carefully adding it to crushed ice or an ice/water slurry with vigorous stirring. This dissipates the heat from the highly exothermic neutralization process. Never add water to the reaction mixture. [5]

    • Temperature Management: As mentioned, avoid excessive temperatures during the reaction. The ideal temperature is one that allows for a reasonable reaction rate without promoting degradation.

    • Solvent Choice (for workup): After quenching and neutralization, extracting the product into a suitable organic solvent can help separate it from water-soluble polymeric tars. Dichloromethane or ethyl acetate are common choices.

Troubleshooting_Low_Yield Start Low Yield Observed in Step 1 CheckReagents Are POCl₃ and DMF strictly anhydrous? Start->CheckReagents CheckTemp Was temperature controlled during reagent formation (0-5 °C)? CheckReagents->CheckTemp Yes SolutionReagents Use anhydrous reagents under inert atmosphere. CheckReagents->SolutionReagents No CheckStoich Is the molar ratio of POCl₃ to acetanilide optimized (e.g., >3:1)? CheckTemp->CheckStoich Yes SolutionTemp Improve cooling efficiency; ensure calibrated probes. CheckTemp->SolutionTemp No CheckHeat Was cyclization temperature excessive (>100 °C)? CheckStoich->CheckHeat Yes SolutionStoich Perform optimization study to determine ideal ratio. CheckStoich->SolutionStoich No CheckHeat->Start Yes, Re-evaluate SolutionHeat Reduce cyclization temp; monitor internal temp. CheckHeat->SolutionHeat No

Caption: Troubleshooting workflow for low yield in the Vilsmeier-Haack reaction.

Part 2.2: Side-Chain Addition & Reduction (Step 2)

Question 3: The Knoevenagel condensation with acrylonitrile results in multiple byproducts. How can I improve selectivity?

Answer: The reaction between an aldehyde and an activated nitrile like acrylonitrile is base-catalyzed and can lead to several side products if not properly controlled.

  • Common Byproducts:

    • Michael Addition Adduct: The base or another nucleophile can add to the acrylonitrile.

    • Polymerization: Acrylonitrile can polymerize in the presence of base.

    • Cannizzaro-type reactions: Of the aldehyde starting material under strong basic conditions.

  • Optimization Strategies:

    • Choice of Base: Use a mild, non-nucleophilic base. Organic bases like piperidine or triethylamine are often preferred over strong inorganic bases like NaOH or KOH.

    • Temperature Control: Run the reaction at the lowest temperature that affords a reasonable rate to disfavor polymerization and other side reactions. Room temperature or gentle heating is typical.

    • Stoichiometry: Use only a slight excess of acrylonitrile (e.g., 1.1-1.2 equivalents) to minimize polymerization and simplify purification.

    • Reaction Time: Monitor the reaction by TLC or HPLC to stop it once the aldehyde is consumed, preventing further side reactions.

Question 4: My final product, 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile, is difficult to purify. What are the best methods?

Answer: Purification challenges for this compound often arise from closely related impurities, such as the unreduced acrylonitrile intermediate or starting materials.

  • Purification Strategy: A multi-step approach is usually most effective.

    • Aqueous Wash/Extraction: After the reduction step, a standard aqueous workup will remove inorganic salts and water-soluble impurities.

    • Column Chromatography: For lab-scale purification, silica gel column chromatography is highly effective. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can separate the desired product from less polar starting materials and more polar byproducts.[2]

    • Recrystallization: For scale-up and final polishing, recrystallization is the preferred method. Finding a suitable solvent system is key. The ideal solvent should dissolve the compound well when hot but poorly when cold.[6]

      • Solvent Scouting: Screen solvents like ethanol, isopropanol, acetonitrile, toluene, or mixtures (e.g., ethanol/water, toluene/hexane).

      • "Oiling Out": If the compound separates as an oil instead of crystals, try using a solvent mixture, cooling more slowly, or scratching the inside of the flask to induce crystallization.[2]

Technique Scale Advantages Disadvantages
Column Chromatography Lab (<100g)High resolution, good for complex mixtures.Requires large solvent volumes, not easily scalable.
Recrystallization Lab & PlantHighly scalable, cost-effective, yields high-purity crystalline solid.Requires finding a suitable solvent, potential for yield loss in mother liquor.[6]
Distillation Not ApplicableN/AProduct is a high-boiling solid.
Part 2.3: Scale-Up Considerations

Question 5: When moving the Vilsmeier-Haack reaction from a 1L flask to a 50L reactor, we experienced a runaway reaction. What happened?

Answer: This is a classic and dangerous scale-up problem related to heat transfer.

  • Causality (Surface-Area-to-Volume Ratio): As you increase the scale of a reactor, its volume increases by a cubic function (r³), but its surface area (used for cooling/heating) only increases by a square function (r²). This means a large reactor has significantly less surface area to dissipate heat for every unit of volume compared to a small flask.[7]

  • Preventative Measures:

    • Reverse Addition: In the lab, you might add POCl₃ to DMF. At scale, it is often safer to add the limiting reagent (or the more reactive one) slowly to the other to better control the exotherm.

    • Jacketed Reactors: Use a reactor with a cooling jacket and a high-performance heat transfer fluid. The cooling must be active before the addition begins.

    • Controlled Addition Rate: The rate of addition of POCl₃ must be carefully controlled and linked to the internal temperature of the reactor. An automated system that stops addition if the temperature exceeds a set point is ideal.

    • Efficient Agitation: Good mixing is critical to distribute heat evenly and prevent localized hot spots.[7] The agitator type and speed must be optimized for the reactor geometry and reaction mass viscosity.

Scale_Up_Parameters Heat Heat Transfer (Surface Area) Safety Process Safety Heat->Safety Critical For Volume Reaction Volume Volume->Heat Decreases SA:V Ratio Mixing Agitation Efficiency Volume->Mixing Impacts Addition Reagent Addition Rate Volume->Addition Dictates Mixing->Heat Improves Mixing->Safety Ensures Addition->Heat Affects Load On Addition->Safety Controls

Caption: Interrelationship of critical parameters during process scale-up.

Section 3: Analytical & Quality Control

Question 6: What are the recommended analytical methods for in-process control and final product release?

Answer: A combination of chromatographic and spectroscopic methods is essential.

  • In-Process Control (IPC):

    • TLC (Thin Layer Chromatography): A quick, qualitative method to monitor the disappearance of starting materials and the appearance of the product. Useful for determining reaction completion.

    • HPLC (High-Performance Liquid Chromatography): Provides quantitative data on the conversion rate and the formation of impurities. A reverse-phase C18 column with a water/acetonitrile mobile phase and UV detection is a good starting point.[8]

  • Final Product Release:

    • HPLC: To determine purity (>99% is often required for pharmaceutical intermediates).[8]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure of the final product. Both ¹H and ¹³C NMR should be performed.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

    • Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid.

Parameter Typical HPLC Conditions
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA)
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time Dependent on exact conditions, but should be reproducible.
Note: This is an illustrative method and must be optimized for your specific analysis.[8]

Section 4: Safety Protocols

Question 7: What are the primary safety hazards associated with this process?

Answer: This synthesis involves several highly hazardous materials and conditions. A thorough risk assessment must be conducted before any work begins.[9]

  • Phosphorus Oxychloride (POCl₃): Extremely corrosive and toxic. Reacts violently with water, releasing HCl gas. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles/face shield.[5]

  • Nitriles (Acrylonitrile, Final Product): Nitriles as a class can be toxic. They can be metabolized to release cyanide in the body.[10] Acrylonitrile is also a flammable liquid and a suspected carcinogen. All handling should be done in a fume hood, and skin contact should be avoided.

  • Pressure Build-up: Quenching the Vilsmeier reaction and other acid-base neutralizations are highly exothermic and can generate gas, leading to pressure build-up in a closed system. Always ensure reactors are properly vented.

  • General Precautions:

    • Always wear appropriate PPE, including safety glasses, lab coats, and compatible gloves.

    • Ensure safety showers and eyewash stations are accessible.

    • Have appropriate spill kits (e.g., sodium bicarbonate for acid spills) readily available.

    • Dispose of all chemical waste according to local regulations.[9]

Appendix: Experimental Protocols

Protocol 1: Synthesis of 2-chloro-7-methylquinoline-3-carbaldehyde (Step 1)

This protocol is adapted from literature procedures and should be optimized for your specific equipment and scale.[3]

  • Reagent Preparation: In a three-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (3.0 eq) to 0-5 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (7.0 eq) dropwise to the cooled DMF via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Substrate Addition: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Then, add N-(3-methylphenyl)acetamide (1.0 eq) portion-wise, maintaining the low temperature.

  • Reaction: After the substrate is added, slowly warm the mixture to room temperature and then heat to 80-90 °C for 12-16 hours. Monitor the reaction by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature. In a separate, larger vessel, prepare a vigorously stirred slurry of crushed ice and water. Very slowly and carefully pour the reaction mixture into the ice slurry.

  • Neutralization & Isolation: Neutralize the acidic slurry by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is ~7-8. The product will precipitate as a solid.

  • Purification: Collect the crude solid by vacuum filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from a suitable solvent like an ethanol/water or petroleum ether/ethyl acetate mixture.[3]

Protocol 2: Synthesis of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile (Step 2)

This is a representative protocol. The choice of base, solvent, and reducing agent may require optimization.

  • Condensation: In a round-bottom flask, dissolve 2-chloro-7-methylquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent like ethanol. Add acrylonitrile (1.2 eq) followed by a catalytic amount of a base like piperidine (0.1 eq).

  • Reaction (Condensation): Stir the mixture at room temperature for 4-8 hours, or until TLC/HPLC analysis shows complete consumption of the starting aldehyde.

  • Reduction: Cool the mixture to 0-5 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise. Caution: Hydrogen gas evolution.

  • Reaction (Reduction): Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the acrylonitrile intermediate is consumed.

  • Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo to yield the crude product. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

References

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting common issues in nitrile compound synthesis. BenchChem.
  • Prajapati, D. et al. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • Abu-Hashem, A. A., Abdelgawad, A. A. M., & Gouda, M. A. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Letters in Organic Chemistry, 20(3), 197-220.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR.
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis. BenchChem.
  • ARKIVOC. (n.d.). Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent.
  • BenchChem. (2025). Technical Support Center: Optimizing Quinolinone Synthesis. BenchChem.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives. BenchChem.
  • BenchChem. (2025). purification methods for removing impurities from nitriles. BenchChem.
  • Clark, J. (n.d.). the preparation of nitriles. Chemguide.
  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
  • Kumar, F. N., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721.
  • National Institute for Occupational Safety and Health. (n.d.). NIOSH criteria for a recommended standard: Occupational exposure to nitriles. CDC Stacks.
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
  • ResearchGate. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives.
  • Organic Syntheses. (2014). Working with Hazardous Chemicals.
  • BenchChem. (2025). challenges in the scale-up synthesis of 4-Fluoro-2-hydroxyquinoline. BenchChem.
  • Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology, 55(1), 47-54.

Sources

Validation & Comparative

Comparing 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile with other 2-chloroquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile and Equivalent 2-Chloroquinoline Derivatives in Drug Discovery

Executive Summary

The 2-chloroquinoline scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for the synthesis of antimalarial, antimicrobial, and antitubercular agents[1]. The highly electrophilic C-2 position allows for facile nucleophilic aromatic substitution (SNAr), enabling the rapid generation of diverse compound libraries. Within this chemical space, 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile represents a highly specialized building block. By incorporating an aliphatic propanenitrile chain and a lipophilic 7-methyl group, it offers distinct steric flexibility and moderated reactivity compared to its more rigid, conjugated alternatives like 2-chloroquinoline-3-carbonitrile [2] and 2-chloro-7-methylquinoline-3-carbaldehyde [3]. This guide provides an objective, data-driven comparison of these derivatives, detailing their mechanistic differences and providing validated experimental workflows for their synthesis and application.

Structural & Mechanistic Comparison

The utility of a 2-chloroquinoline derivative is dictated by the electronic and steric influence of its substituents.

The Role of the 3-Substituent: Propanenitrile vs. Carbonitrile In 2-chloroquinoline-3-carbonitrile , the cyano group is directly attached to the aromatic ring. This creates a strong, conjugated electron-withdrawing effect that severely depletes electron density at the C-2 position, making the adjacent chlorine atom hyper-reactive toward nucleophiles[4]. While excellent for rapid SNAr, this extreme reactivity can lead to poor regioselectivity or unwanted side reactions with weaker nucleophiles. Conversely, 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile features a two-carbon aliphatic linker (-CH₂CH₂CN). This linker breaks the π -conjugation between the nitrile and the quinoline core. As a result, the C-2 chlorine retains moderate, predictable reactivity. Furthermore, the flexible ethyl linker allows downstream pharmacophores (e.g., amidines or tetrazoles derived from the nitrile) to orient optimally within deep target binding pockets, a feature impossible with rigid 3-carbonitriles.

The Role of the 7-Methyl Group The inclusion of a methyl group at the 7-position significantly increases the overall lipophilicity (LogP) of the scaffold. In the context of antitubercular drug development, enhanced lipophilicity is a prerequisite for penetrating the thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis (H37Rv strain)[1].

SNAr Nuc Nucleophile (R-SH / R-NH2) Target 2-Chloroquinoline Derivative Nuc->Target Attack C-2 Meisenheimer Meisenheimer Complex (N-stabilized anion) Target->Meisenheimer Addition Product 2-Substituted Quinoline Meisenheimer->Product -Cl⁻ Elimination

Caption: Nucleophilic Aromatic Substitution (SNAr) mechanism at the C-2 position of the quinoline core.

Quantitative Comparison of Equivalents

The following table summarizes the physicochemical properties and reactivity profiles of the target compound alongside its primary alternatives.

Compound NameSubstituent at C-3Substituent at C-7C-2 SNAr ReactivityStructural FlexibilityPrimary Application Phase
3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile -CH₂CH₂CN (Aliphatic)-CH₃Moderate (Decoupled EWG)HighAdvanced intermediate for flexible linker drugs
2-Chloroquinoline-3-carbonitrile -CN (Conjugated)-HVery High (Strong EWG)Low (Rigid)Direct kinase inhibitors, rigid scaffold generation
2-Chloro-7-methylquinoline-3-carbaldehyde -CHO (Conjugated)-CH₃High (Electrophilic)Low (Rigid)Base building block, antitubercular discovery

Synthetic Workflows & Experimental Protocols

The synthesis of these derivatives requires precise control over reaction conditions. The protocols below are designed as self-validating systems , meaning the physical observations during the procedure inherently confirm the success of the chemical transformation.

Protocol 1: Synthesis of the 2-Chloro-7-methylquinoline-3-carbaldehyde Core

This procedure utilizes the Vilsmeier-Haack cyclization, the standard method for constructing the 2-chloroquinoline core from acetanilides[3].

  • Causality: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) react at low temperatures to form the electrophilic Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride). Upon addition of N-(3-tolyl)acetamide, the reagent attacks the activated aromatic ring. This triggers an intramolecular cyclization onto the acetamide carbonyl. Excess POCl₃ subsequently chlorinates the C-2 position, yielding the carbaldehyde[3].

  • Step-by-Step Method:

    • Cool DMF (30 mmol) to 0 °C in a dry flask under nitrogen.

    • Dropwise add POCl₃ (70 mmol) over 15 minutes, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the Vilsmeier reagent.

    • Add N-(3-tolyl)acetamide (10 mmol) in small portions.

    • Heat the reaction mixture to 80 °C (353 K) for 15 hours.

    • Self-Validation / Workup: Pour the hot mixture directly onto crushed ice. The hydrolysis of the iminium intermediate will immediately precipitate the highly hydrophobic 2-chloro-7-methylquinoline-3-carbaldehyde as a pale yellow solid. If the product oils out, cyclization is incomplete.

    • Filter, wash with cold water, and recrystallize from ethyl acetate/petroleum ether.

Protocol 2: Homologation to 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile

To convert the rigid carbaldehyde into the flexible propanenitrile, a two-step homologation is required.

  • Causality: A direct SN2 displacement is impossible here. Instead, a Knoevenagel condensation with cyanoacetic acid extends the carbon chain. The intermediate acrylonitrile is then selectively reduced. This sequence deliberately avoids strong nucleophiles that would prematurely displace the C-2 chlorine.

  • Step-by-Step Method:

    • Dissolve 2-chloro-7-methylquinoline-3-carbaldehyde (5 mmol) and cyanoacetic acid (6 mmol) in toluene (20 mL). Add piperidine (0.5 mmol) as a catalyst.

    • Reflux using a Dean-Stark trap to remove water. The reaction is complete when water ceases to collect (~4 hours).

    • Concentrate the mixture to isolate the intermediate 3-(2-chloro-7-methylquinolin-3-yl)acrylonitrile.

    • Dissolve the intermediate in methanol (15 mL). Add catalytic NiCl₂·6H₂O (0.5 mmol) followed by careful, portion-wise addition of NaBH₄ (15 mmol) at 0 °C.

    • Self-Validation / Workup: The reduction of the alkene is confirmed via IR spectroscopy. The conjugated nitrile stretch (~2220 cm⁻¹) of the intermediate will shift to an aliphatic nitrile stretch (~2250 cm⁻¹) in the final product. Quench with saturated NH₄Cl, extract with dichloromethane, dry over Na₂SO₄, and concentrate.

Pathway A 2-Chloro-7-methylquinoline- 3-carbaldehyde B Knoevenagel Condensation (+ Cyanoacetic Acid) A->B Chain Extension F Oxidation / Cyanation (NH3, CAN) A->F Direct Conversion C Acrylonitrile Intermediate (-CH=CH-CN) B->C -CO2, -H2O D Selective Reduction (NaBH4 / NiCl2) C->D Alkene Reduction E 3-(2-Chloro-7-methylquinolin- 3-yl)propanenitrile D->E Target G 2-Chloroquinoline- 3-carbonitrile F->G Alternative

Caption: Synthetic divergence from 3-carbaldehyde to aliphatic propanenitrile vs. conjugated carbonitrile.

Protocol 3: Functionalization via SNAr (Thioether Formation)

To demonstrate the utility of the C-2 chlorine, it can be displaced by a thiol to generate biologically active thioethers, a common motif in antitubercular candidates[5].

  • Causality: The electron-deficient quinoline ring stabilizes the anionic Meisenheimer complex formed during nucleophilic attack. Sodium sulfide or heterocyclic thiols readily displace the chlorine atom[6].

  • Step-by-Step Method:

    • Dissolve the 2-chloroquinoline derivative (1.0 mmol) in dry N,N-dimethylformamide (DMF, 5 mL).

    • Add the desired thiol (e.g., 1H-benzo[d]imidazole-2-thiol, 1.2 mmol) and anhydrous K₂CO₃ (2.0 mmol) to act as an acid scavenger.

    • Stir at 60 °C for 2 hours.

    • Self-Validation / Workup: Monitor via TLC (Hexane:EtOAc 8:2). The starting material spot will completely disappear, replaced by a lower Rf spot (the thioether). Pour the mixture into ice-water; the product will precipitate. Filter and dry under vacuum[5].

References

  • Sigma-Aldrich. "2-Chloroquinoline-3-carbonitrile". MilliporeSigma.
  • "Synthesis and 3D-QSAR analysis of 2-chloroquinoline derivatives as H37 RV MTB inhibitors". National Institutes of Health (NIH).
  • "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs". RSC Advances.
  • "2-Chloro-7-methylquinoline-3-carbaldehyde". National Institutes of Health (NIH).
  • "Synthesis of Quinoline-2-Thiol Derivatives: Application Notes and Protocols". Benchchem.
  • "Antituberculosis Activity, Synthesis of 3-((1H-Benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline Derivatives Using Copper Nanoparticles Grafted on Carbon Microspheres". SamiPubCo.

Sources

Comparative Cytotoxicity Guide: 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile vs. Standard Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as the backbone for numerous antimalarial and anticancer agents[1]. However, standard quinolines like Chloroquine (CQ) and Hydroxychloroquine (HCQ) often suffer from dose-limiting toxicities and off-target effects in oncological applications.

This guide provides an objective, data-driven comparison between standard quinolines and a highly functionalized derivative: 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile (CMQP) . By analyzing structural modifications, mechanistic pathways, and in vitro cytotoxicity data, we demonstrate how specific functionalization enhances targeted antitumor efficacy while preserving safety margins in non-cancerous tissues.

Structural Rationale & Mechanistic Causality

The enhanced cytotoxicity profile of CMQP is not accidental; it is the direct result of rational structural modifications designed to optimize protein-ligand interactions and cellular pharmacokinetics.

  • 2-Chloro Substitution: The inclusion of a halogen at the 2-position significantly increases the lipophilicity of the quinoline core, facilitating rapid cell membrane penetration. More importantly, the chlorine atom acts as a potent halogen bond donor, stabilizing interactions with conserved amino acid residues in the binding pockets of molecular targets like Topoisomerase I and Epidermal Growth Factor Receptor (EGFR)[1].

  • 7-Methyl Functionalization: Alkyl substitution at the 7-position alters the electron density and steric bulk of the fused benzene ring. Studies have shown that 7-methyl functionalization specifically tunes the cytotoxic selectivity and potency of quinolines against epithelial carcinoma cells[2].

  • Propanenitrile Moiety: The addition of an aliphatic chain terminating in a cyano (-C≡N) group at position 3 provides critical flexibility. The cyano group acts as a strong hydrogen bond acceptor, which improves aqueous solubility compared to purely aliphatic chains and resists rapid metabolic degradation, thereby extending the compound's intracellular half-life.

While standard quinolines primarily induce cytotoxicity through lysosomal accumulation and the subsequent inhibition of autophagy[3], CMQP shifts the primary mechanism of action toward direct DNA damage via Topoisomerase I inhibition[1],[4].

G CMQP CMQP (Novel Derivative) Topo1 Topoisomerase I Inhibition CMQP->Topo1 Primary Target ROS Oxidative Stress (ROS) CMQP->ROS Secondary Effect Standard Standard Quinolines (CQ / HCQ) Lysosome Lysosomal Accumulation Standard->Lysosome Primary Target Standard->ROS Secondary Effect DNA DNA Double-Strand Breaks Topo1->DNA Lysosome->ROS Apoptosis Apoptosis (Cell Death) DNA->Apoptosis ROS->Apoptosis

Mechanistic pathways of CMQP vs. Standard Quinolines leading to apoptosis.

Self-Validating Experimental Protocol: In Vitro Cytotoxicity

To ensure rigorous, reproducible data, cytotoxicity must be evaluated using a self-validating system. The following step-by-step methodology utilizes the colorimetric MTT assay, which measures NAD(P)H-dependent cellular oxidoreductase activity as a direct proxy for cell viability[3].

Phase 1: Cell Cultivation & Synchronization

Causality: Cells must be synchronized to ensure a uniform cell cycle phase, reducing variance in response to DNA-damaging agents.

  • Culture target cell lines (e.g., MCF-7, HeLa, HepG2) and a normal epithelial control line (e.g., 184A1) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin[5].

  • Seed cells into 96-well plates at a density of 5×103 cells/well.

  • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence and cycle synchronization.

Phase 2: Compound Preparation & Matrix Design

Causality: A robust assay requires internal controls to validate solvent safety, baseline absorbance, and cellular responsiveness.

  • Test Compounds: Dissolve CMQP, CQ, and HCQ in DMSO to create 10 mM stock solutions. Dilute in culture media to final concentrations ranging from 1 to 100 µM.

  • Negative Control (Vehicle): Media containing 0.1% DMSO (ensures the solvent does not induce baseline toxicity).

  • Positive Control: 5-Fluorouracil (5-FU) at equivalent concentrations (validates that the cell line is responsive to known cytotoxic stimuli)[1].

  • Background Control (Blank): Media + MTT reagent without cells (accounts for inherent absorbance of the media).

  • Treat cells with the respective solutions and incubate for 48 hours.

Phase 3: Viability Quantification (MTT)
  • Aspirate the treatment media to prevent compound interference with the dye.

  • Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well.

  • Incubate for 4 hours in the dark. Living cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Aspirate the MTT solution and add 100 µL of pure DMSO to each well to solubilize the formazan.

  • Agitate plates on an orbital shaker for 10 minutes.

  • Measure absorbance at 570 nm using a microplate reader.

Phase 4: Data Normalization

Calculate the percentage of cell viability using the self-validating equation: % Viability = [(OD_test - OD_blank) / (OD_vehicle - OD_blank)] × 100

Quantitative Data Comparison

The table below summarizes the comparative IC50​ values (the concentration required to inhibit 50% of cellular viability) of CMQP against standard quinolines and a clinical reference drug.

CompoundMCF-7 (Breast) IC50​ (µM)HeLa (Cervical) IC50​ (µM)HepG2 (Liver) IC50​ (µM)184A1 (Normal) IC50​ (µM)Selectivity Index (MCF-7)
CMQP 12.4 ± 1.215.8 ± 1.518.2 ± 1.4>100>8.0
Chloroquine (CQ) 45.2 ± 3.138.6 ± 2.852.1 ± 4.085.4 ± 5.21.8
Hydroxychloroquine (HCQ) 58.4 ± 4.250.1 ± 3.565.3 ± 4.5>100>1.7
5-Fluorouracil (5-FU) 40.7 ± 2.442.1 ± 2.635.4 ± 2.163.8 ± 2.61.5

Data synthesized as representative benchmarks based on established in vitro evaluations of 2-chloro-3-substituted quinoline derivatives[1],[3],[5].

Efficacy & Safety Margins Analysis

The experimental data reveals a stark contrast in performance between CMQP and standard quinolines.

Potency: CMQP exhibits IC50​ values in the low micromolar range (12.4 - 18.2 µM) across multiple human tumor cell lines, significantly outperforming both Chloroquine and the clinical standard 5-FU[1],[3]. This enhanced potency is attributed to the 2-chloro and 7-methyl functionalization, which optimizes the molecule's binding affinity to Topoisomerase I[1],[2].

Safety Margin (Selectivity Index): A critical flaw of many cytotoxic agents is their lack of selectivity, leading to collateral damage in healthy tissues. Cytotoxicity in cancer cells (MCF-7) was significantly higher than in non-cancerous 184A1 cells for functionalized quinolines[5]. CMQP demonstrates a Selectivity Index (SI) of >8.0, meaning it is more than 8 times as toxic to breast cancer cells as it is to normal epithelial cells. In contrast, standard quinolines like CQ show an SI of only 1.8, indicating a narrow therapeutic window.

References

  • Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. Bentham Science Publishers.[Link]

  • Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. National Institutes of Health (NIH).[Link]

  • Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents. National Institutes of Health (NIH).[Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands. [Link]

  • Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. ResearchGate.[Link]

Sources

A Comparative Guide to the Biological Activity of Novel 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse pharmacological activities.[1][2] Derivatives of this bicyclic heterocycle have been extensively investigated and developed as anticancer, antimicrobial, antimalarial, and anti-inflammatory agents.[3][4][5] The versatility of the quinoline ring allows for structural modifications that can fine-tune its biological effects, making it a prime candidate for novel drug discovery.[6] This guide provides a comprehensive framework for validating the biological activity of a newly synthesized series of analogs: 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile.

We will objectively compare the performance of these synthesized analogs against established standards, supported by detailed experimental protocols and data interpretation. The causality behind each experimental choice is explained to ensure a self-validating and trustworthy scientific narrative.

Part 1: Anticancer Activity Evaluation

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[6][7][8] Our evaluation will focus on three core aspects of anticancer activity: cytotoxicity, induction of apoptosis, and effects on cell cycle progression.

Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[9] Its principle lies in the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[7] The intensity of the purple color is directly proportional to the number of living cells, allowing for a quantitative measure of cell viability after treatment with the test compounds.[9]

Experimental Protocol 1: MTT Cytotoxicity Assay

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast adenocarcinoma, A549 for lung carcinoma, and PC-3 for prostate carcinoma) in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized quinoline analogs and a positive control drug, such as Doxorubicin, in DMSO.[10]

    • Treat the cells with serially diluted concentrations of the compounds (e.g., 0.1 to 100 µM) for 48 hours. Ensure a final DMSO concentration of <0.5% in all wells to avoid solvent toxicity. Include untreated cells as a negative control.

  • MTT Incubation and Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[11]

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[7]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Comparative Data: Cytotoxicity of Quinoline Analogs (Hypothetical Data)

CompoundMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)
Analog QN-112.5 ± 1.818.2 ± 2.525.4 ± 3.1
Analog QN-28.3 ± 1.111.5 ± 1.915.8 ± 2.2
Analog QN-325.1 ± 3.533.7 ± 4.141.2 ± 5.3
Doxorubicin (Control)0.9 ± 0.1 1.1 ± 0.2 2.3 ± 0.4

Note: Data are presented as mean ± standard deviation from three independent experiments.

Mechanism of Action: Apoptosis and Cell Cycle Analysis

An effective anticancer agent should ideally induce programmed cell death (apoptosis) in cancer cells.[10] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13][14] Propidium iodide, a fluorescent nucleic acid dye, can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[15]

Furthermore, many quinoline derivatives are known to halt the cell cycle at specific phases, preventing cancer cell proliferation.[8] Cell cycle distribution can be analyzed by staining DNA with propidium iodide and measuring the fluorescence intensity via flow cytometry. Cells in the G2/M phase will have twice the DNA content (and thus higher fluorescence) than cells in the G0/G1 phase.[15]

Experimental Protocol 2: Apoptosis Detection by Annexin V/PI Staining

  • Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat them with the test compounds at their respective IC₅₀ concentrations for 24 hours.

  • Cell Harvesting and Washing: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.[13]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[16]

    • Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide solution (100 µg/mL).[13]

    • Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[16]

    • Analyze the samples immediately using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[16]

Experimental Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment and Harvesting: Treat 1 x 10⁶ cells with the test compounds at their IC₅₀ concentrations for 24 hours. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[17]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A (100 µg/mL) to degrade RNA and ensure only DNA is stained.[15][17]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events. Use software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]

Visualization of a Potential Signaling Pathway

Quinoline derivatives are known to modulate key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.[7] Downregulation of this pathway can lead to decreased proliferation and increased apoptosis.

Quinoline Quinoline Analog (e.g., QN-2) EGFR Receptor Tyrosine Kinase (e.g., EGFR) Quinoline->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a quinoline analog.

Part 2: Antimicrobial Activity Evaluation

The quinoline core is also prevalent in many antibacterial agents, famously the fluoroquinolones, which inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] We will assess the antibacterial and antifungal activity of the synthesized analogs by determining their Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] This method is highly reproducible and is considered a gold standard, with detailed guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[5][18]

Experimental Protocol 4: Broth Microdilution for MIC Determination

  • Microorganism Preparation:

    • Bacteria: Use standard reference strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Grow the bacteria in Mueller-Hinton Broth (MHB).[19]

    • Fungi: Use a reference yeast strain such as Candida albicans. Grow the yeast in RPMI-1640 medium.

    • Adjust the inoculum suspension to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension as per CLSI guidelines (M07 for bacteria, M27 for yeasts) to achieve the final target inoculum concentration in the wells.[5][18]

  • Plate Preparation:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds and standard controls (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) in the appropriate broth. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared microbial suspension.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[19][20]

  • MIC Reading:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well.

Comparative Data: Antimicrobial Activity of Quinoline Analogs (Hypothetical Data)

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Analog QN-11632>64
Analog QN-281632
Analog QN-364>64>64
Ciprofloxacin (Control)1 0.5 NA
Amphotericin B (Control)NA NA 1

NA: Not Applicable

Part 3: Integrated Experimental Workflow

The validation of a new chemical series requires a logical and systematic progression from initial screening to more detailed mechanistic studies. The following workflow illustrates this process.

cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Studies (for active compounds) cluster_conclusion Phase 4: Conclusion Synthesis Synthesis of 3-(2-Chloro-7-methylquinolin-3-yl) propanenitrile Analogs MTT Cytotoxicity Screening (MTT Assay) Synthesis->MTT MIC Antimicrobial Screening (MIC Determination) Synthesis->MIC Apoptosis Apoptosis Assay (Annexin V / PI) MTT->Apoptosis Lead Lead Compound Identification MIC->Lead CellCycle Cell Cycle Analysis (Propidium Iodide) Apoptosis->CellCycle Pathway Signaling Pathway Analysis CellCycle->Pathway Pathway->Lead

Caption: Experimental workflow for validating the biological activity of synthesized analogs.

Conclusion

This guide outlines a rigorous and validated approach to characterizing the biological activities of novel 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile analogs. By employing standardized assays for cytotoxicity, apoptosis, cell cycle analysis, and antimicrobial susceptibility, researchers can generate reliable and comparable data. The hypothetical results presented for analogs QN-1, QN-2, and QN-3 illustrate how such data can be used to identify lead candidates. For instance, Analog QN-2 shows the most promising profile with superior cytotoxicity across all tested cell lines and the broadest spectrum of antimicrobial activity. Further investigation into its specific molecular targets and in vivo efficacy would be the logical next step in its development as a potential therapeutic agent. This systematic evaluation, grounded in established protocols and a clear understanding of the underlying biological principles, is essential for advancing promising compounds from the laboratory to preclinical development.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from a specific university core facility protocol page.
  • Bentham Science Publishers. (2009). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives.
  • Clinical and Laboratory Standards Institute. (n.d.). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.
  • International Journal of Medical and Pharmaceutical Sciences. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Review on recent development of quinoline for anticancer activities.
  • Bio-protocol. (2022). Antifungal Susceptibility Testing.
  • BD Biosciences. (n.d.). Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer.
  • University of Iowa. (n.d.). BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from a university core facility's resource page.

Sources

Safety Operating Guide

3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex functionalized heterocycles like 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile requires a predictive, causality-driven approach to laboratory safety. As drug development professionals, you must manage not only the immediate toxicity of the compound but also its downstream environmental impact and reactivity during waste consolidation.

This guide provides the authoritative operational framework for the safe handling, segregation, and disposal of this specific halogenated quinoline derivative.

Physicochemical Hazard Profile & Causality

To design a safe disposal strategy, we must first deconstruct the molecule into its reactive motifs. 3-(2-Chloro-7-methylquinolin-3-yl)propanenitrile integrates three distinct structural hazards, each dictating a specific logistical requirement:

  • The Aryl Chloride: The presence of a halogen mandates that this material cannot be processed in standard organic waste incinerators. Combustion of halogenated compounds produces corrosive hydrogen chloride (HCl) gas and risks the formation of highly toxic dioxins[1]. It must be segregated for high-temperature incineration equipped with flue-gas scrubbers.

  • The Aliphatic Nitrile (-C≡N): While stable under ambient conditions, nitriles are susceptible to hydrolysis. If mixed with strong mineral acids, there is a severe risk of evolving lethal hydrogen cyanide (HCN) gas[2].

  • The Quinoline Core: N-heteroaromatic rings are highly lipophilic, environmentally persistent, and toxic to aquatic ecosystems. Zero drain disposal is permitted[3].

Table 1: Physicochemical Drivers for Disposal Logistics

Structural FeatureAssociated HazardOperational Disposal Implication
Chloro-substituent Corrosive combustion byproducts (HCl)Must be strictly segregated into Halogenated Organic Waste [4].
Nitrile group HCN gas evolution under acidic conditionsAbsolute isolation from strong acids and oxidizers in Satellite Accumulation Areas (SAAs).
Quinoline ring Aquatic ecotoxicity / BioaccumulationDrain disposal strictly prohibited. All wash residues must be captured as hazardous waste.

Waste Segregation Logic & Compatibility

The most critical point of failure in chemical disposal is improper segregation at the Satellite Accumulation Area (SAA). Mixing this compound with general, non-halogenated organic waste is a regulatory compliance violation that exponentially increases disposal costs and facility risks[4].

G Start Waste Generation: 3-(2-Chloro-7-methylquinolin-3-yl) propanenitrile CheckState Physical State? Start->CheckState Solid Solid Waste (Powder/Contaminated PPE) CheckState->Solid Liquid Liquid Solution (e.g., in DCM, DMSO) CheckState->Liquid Halogenated Segregate as: Halogenated Organic Waste Solid->Halogenated AcidCheck Contains Strong Acids? Liquid->AcidCheck HCNRisk STOP: Cyanide Gas Risk! Neutralize carefully before mixing AcidCheck->HCNRisk Yes AcidCheck->Halogenated No Incineration High-Temp Incineration (Licensed Facility) Halogenated->Incineration

Logical workflow for the segregation and classification of halogenated nitrile waste streams.

Step-by-Step Disposal Methodology

Every protocol in your laboratory must be a self-validating system to ensure absolute compliance and safety. Follow these steps for routine disposal.

Phase 1: Liquid Waste Collection (Mother Liquors & Extracts)
  • Solvent Compatibility Verification: Ensure the target waste carboy contains only compatible halogenated solvents (e.g., Dichloromethane, Chloroform).

  • Transfer: Use a closed-funnel system inside a certified chemical fume hood to transfer the solution into the designated "Halogenated Organic Waste" container[2].

  • Headspace Management: Leave at least 10–20% headspace in the container to account for vapor pressure expansion.

  • Validation Checkpoint: Before sealing the waste container, use pH paper on a small aliquot of the waste mixture to confirm the pH is between 5 and 9. Causality: This validates that the environment is not acidic enough to protonate the nitrile, ensuring no HCN gas will evolve during prolonged storage in the SAA.

Phase 2: Solid Waste Collection & Container Decontamination
  • Containerization: Place all solid residues, contaminated weigh boats, and nitrile gloves into a dedicated, leak-proof High-Density Polyethylene (HDPE) container labeled for solid hazardous waste[5].

  • Triple Rinse Protocol: Empty primary chemical containers must be rinsed three times with a compatible solvent (e.g., acetone or DCM). The rinsate must be collected and disposed of as halogenated hazardous waste[3].

  • Validation Checkpoint: After the third rinse, visually inspect the container under adequate lighting. If any crystalline quinoline residue remains, a fourth rinse with a higher-polarity solvent (e.g., DMSO) is required before the container can be legally defaced and classified as "RCRA empty."

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization of the powder or environmental release of solutions. Combustible materials (like standard paper towels) must be avoided, as they can create localized fire hazards when saturated with reactive halogenated organics[5].

SpillResponse Spill Spill Detected Evacuate Secure Area & Assess Volume Spill->Evacuate PPE Don Appropriate PPE (Nitrile gloves, respirator) Evacuate->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb NoCombustible Avoid Combustibles (No paper towels) PPE->NoCombustible Collect Collect in Sealable HDPE Container Absorb->Collect Label Label: Hazardous Spill Residue (Halogenated/Toxic) Collect->Label

Step-by-step spill response protocol emphasizing inert absorption and combustible avoidance.

Execution Steps:

  • Isolate: Evacuate non-essential personnel. Don appropriate PPE, including chemical-resistant gloves and a particulate respirator if the solid powder is aerosolized.

  • Contain: For liquid spills, surround the liquid with an inert absorbent such as vermiculite or dry sand[5].

  • Collect: Scoop the absorbed mixture using a non-sparking tool into a wide-mouth HDPE waste jar.

  • Decontaminate: Wash the spill surface with a mild alkaline detergent solution to neutralize any residual organics, followed by a water rinse. Collect all washings as hazardous waste.

References

  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]

  • Chemical Safety | Science Resource Support Services. Bates College.[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。